molecular formula C7H6BrNO2 B3035060 1-Bromo-4-(nitromethyl)benzene CAS No. 29559-25-9

1-Bromo-4-(nitromethyl)benzene

Cat. No.: B3035060
CAS No.: 29559-25-9
M. Wt: 216.03 g/mol
InChI Key: XELWURJCOUZILE-UHFFFAOYSA-N
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Description

1-Bromo-4-(nitromethyl)benzene is a useful research compound. Its molecular formula is C7H6BrNO2 and its molecular weight is 216.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Bromo-4-(nitromethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-4-(nitromethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-(nitromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c8-7-3-1-6(2-4-7)5-9(10)11/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XELWURJCOUZILE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001305316
Record name 1-Bromo-4-(nitromethyl)benzene
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Molecular Weight

216.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29559-25-9
Record name 1-Bromo-4-(nitromethyl)benzene
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URL https://commonchemistry.cas.org/detail?cas_rn=29559-25-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-4-(nitromethyl)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-bromo-4-(nitromethyl)benzene molecular structure and bonding

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Structure and Bonding of 1-Bromo-4-(nitromethyl)benzene

Abstract

1-Bromo-4-(nitromethyl)benzene, a substituted toluene derivative, presents a unique combination of a halogenated aromatic ring and a reactive nitromethyl group. This guide offers a comprehensive framework for the structural and bonding analysis of this molecule, tailored for researchers, scientists, and professionals in drug development. In the absence of extensive published experimental data for this specific compound, this document synthesizes theoretical predictions with established analytical protocols to provide a robust methodology for its characterization. We will explore its molecular geometry through computational modeling, delve into the intricacies of its covalent and non-covalent interactions, and outline a complete workflow for its synthesis and definitive spectroscopic and crystallographic analysis. This guide serves as a blueprint for understanding not just the static structure of 1-bromo-4-(nitromethyl)benzene, but also the electronic and steric factors that govern its chemical behavior.

Introduction to 1-Bromo-4-(nitromethyl)benzene

1-Bromo-4-(nitromethyl)benzene (CAS RN: 29559-25-9) is an organic compound with the molecular formula C₇H₆BrNO₂. It is crucial to distinguish this molecule from its more commonly cited isomer, 1-bromo-4-nitrobenzene, wherein the nitro group is directly conjugated with the aromatic ring. In 1-bromo-4-(nitromethyl)benzene, a methylene (-CH₂) spacer insulates the nitro group from the phenyl ring's π-system, a structural feature that fundamentally defines its electronic properties and reactivity.

The molecule's structure comprises two key functional regions:

  • The 4-Bromophenyl Group: The benzene ring provides a rigid scaffold, while the bromine atom acts as a heavy-atom probe and influences the ring's electron density through inductive withdrawal and weak resonance donation.

  • The Nitromethyl Group (-CH₂NO₂): This functional group is a potent electron-withdrawing group and introduces a site of acidity at the benzylic carbon, making it a valuable synthon for carbon-carbon bond formation in organic synthesis.

Understanding the interplay between these groups—the precise three-dimensional arrangement and the nature of the chemical bonds—is paramount for predicting the molecule's behavior in biological systems and designing synthetic pathways.

Theoretical and Computational Analysis of Molecular Structure

In the initial stages of characterizing a novel or sparsely studied compound, computational chemistry provides invaluable predictive insights into its geometry and electronic structure. Density Functional Theory (DFT) is a powerful tool for this purpose, offering a balance of accuracy and computational efficiency.

Rationale for Computational Approach

Employing a DFT method, such as the B3LYP functional with a comprehensive basis set like 6-311++G(d,p), allows for the optimization of the molecule's geometry to find its lowest energy conformation. This approach, proven effective for related nitroaromatic compounds, can reliably predict key structural parameters, vibrational frequencies, and electronic properties like the HOMO-LUMO gap, guiding subsequent experimental design.

Predicted Molecular Geometry

The optimized geometry of 1-bromo-4-(nitromethyl)benzene is expected to exhibit the following features:

  • Aromatic Core: The benzene ring will be nearly planar, with C-C bond lengths characteristic of aromatic systems. The C-Br bond will extend from the ring in the same plane.

  • Nitromethyl Moiety: The benzylic carbon will adopt a tetrahedral geometry (sp³ hybridization). The nitro group itself is planar, with the nitrogen atom exhibiting trigonal planar geometry.

  • Conformational Flexibility: The primary degrees of conformational freedom are the torsional angles around the Ar-CH₂ bond and the CH₂-NO₂ bond. Steric hindrance between the ortho-hydrogens of the phenyl ring and the oxygen atoms of the nitro group is minimal, suggesting a relatively low barrier to rotation.

The following diagram illustrates the key rotational bonds that define the molecule's conformation.

cluster_0 Key Torsional Angles Ar 4-Bromophenyl Ring CH2 Methylene Bridge (-CH₂-) Ar->CH2 τ1 (Ar-CH₂) NO2 Nitro Group (-NO₂) CH2->NO2 τ2 (CH₂-NO₂)

Caption: Key rotational bonds in 1-bromo-4-(nitromethyl)benzene.

Predicted Structural Parameters

The following table summarizes the predicted quantitative data for the key structural parameters of the molecule based on DFT calculations and typical values for similar fragments.

ParameterBond/AnglePredicted ValueRationale
Bond Lengths (Å) C-Br~1.90 ÅStandard sp² C-Br bond length.
C=C (aromatic)~1.39 - 1.40 ÅTypical aromatic C-C bond length.
Ar-CH₂~1.51 ÅStandard sp² C-sp³ C single bond.
CH₂-N~1.49 ÅStandard sp³ C-sp² N single bond.
N=O~1.22 ÅCharacteristic of a nitro group, indicating partial double bond character.
Bond Angles (°) C-C-Br~120°Trigonal planar geometry of the aromatic ring.
Ar-CH₂-N~109.5°Tetrahedral geometry around the sp³ benzylic carbon.
O-N-O~125°Trigonal planar geometry around the nitrogen atom.

Elucidating Covalent and Non-Covalent Bonding

Intramolecular Bonding and Electronic Effects

The bonding within 1-bromo-4-(nitromethyl)benzene is a combination of a delocalized π-system and a localized σ-framework.

  • Sigma (σ) Framework: Comprises the C-C and C-H bonds of the phenyl ring, the C-Br bond, and the C-C, C-H, C-N, and N-O single bond components. These strong covalent bonds define the fundamental connectivity of the molecule.

  • Pi (π) System: The π-system is primarily confined to the benzene ring. The -Br atom participates weakly through resonance, donating lone-pair electron density. In contrast, the -CH₂NO₂ group is a strong inductive electron-withdrawing group due to the high electronegativity of the nitro moiety. This inductive pull deactivates the aromatic ring towards electrophilic substitution.

Intermolecular Forces and Crystal Packing

While a definitive crystal structure is not available, we can infer the likely intermolecular forces that would govern its solid-state packing by drawing parallels with related structures like 1-bromo-4-nitrobenzene.

  • Dipole-Dipole Interactions: The molecule possesses significant dipole moments arising from the polar C-Br and C-NO₂ bonds. These dipoles are expected to be a primary driver of molecular association in the solid state.

  • π-π Stacking: The planar aromatic rings are likely to engage in π-π stacking, a common feature in the crystal structures of nitroaromatic compounds, with centroid-centroid distances typically in the range of 3.6-3.8 Å.

  • Weak Hydrogen Bonding: The potential for weak C-H···O hydrogen bonds exists, where the acidic benzylic protons or aromatic protons could interact with the oxygen atoms of the nitro group on an adjacent molecule.

A Practical Guide to Synthesis and Spectroscopic Characterization

A robust characterization workflow is essential to validate the identity and purity of 1-bromo-4-(nitromethyl)benzene. This process begins with a reliable synthesis, followed by a suite of spectroscopic analyses.

Proposed Synthesis Workflow

A plausible and efficient route to synthesize 1-bromo-4-(nitromethyl)benzene is via the nucleophilic substitution of a benzylic halide with a nitrite salt. The Victor Meyer reaction, using silver nitrite (AgNO₂), is a classic method for this transformation.

start 1-Bromo-4-(bromomethyl)benzene (Starting Material) reaction Nucleophilic Substitution (Victor Meyer Reaction) start->reaction reagent Silver Nitrite (AgNO₂) in Diethyl Ether reagent->reaction product 1-Bromo-4-(nitromethyl)benzene (Crude Product) reaction->product Forms AgBr precipitate purification Column Chromatography or Recrystallization product->purification final Pure Product for Analysis purification->final

Caption: Proposed workflow for the synthesis of 1-bromo-4-(nitromethyl)benzene.

Spectroscopic Verification Protocol

Each spectroscopic technique provides a unique fingerprint of the molecule, and together they create a self-validating system for structural confirmation.

TechniquePredicted Signature
¹H NMR (400 MHz, CDCl₃)δ ~7.5 ppm (d, 2H): Aromatic protons ortho to the bromine atom.δ ~7.3 ppm (d, 2H): Aromatic protons ortho to the nitromethyl group.δ ~5.4 ppm (s, 2H): Singlet for the benzylic -CH₂- protons.
¹³C NMR (100 MHz, CDCl₃)~6 signals expected: ~130-135 ppm: Aromatic carbons.~125 ppm: C-Br substituted aromatic carbon.~80 ppm: Benzylic carbon (-CH₂-), shifted downfield by the nitro group.
FT-IR (KBr Pellet, cm⁻¹)~1550 cm⁻¹ (strong, sharp): Asymmetric N-O stretch.~1380 cm⁻¹ (strong, sharp): Symmetric N-O stretch.~3100-3000 cm⁻¹: Aromatic C-H stretch.~1600, 1480 cm⁻¹: Aromatic C=C stretches.~1070 cm⁻¹: C-Br stretch.
Mass Spec. (EI)Molecular Ion (M⁺): Isotopic cluster at m/z 215 and 217 (approx. 1:1 ratio) due to ⁷⁹Br and ⁸¹Br.Key Fragments: m/z 170/172 ([M-NO₂]⁺), m/z 90 ([M-Br-NO₂]⁺, tropylium ion fragment).

X-ray Crystallography for Definitive Structural Determination

While spectroscopy confirms connectivity, only single-crystal X-ray diffraction can provide an unambiguous, three-dimensional map of the molecule and its arrangement in the solid state.

Experimental Causality

The goal of this experiment is to obtain a high-resolution crystal structure to definitively measure all bond lengths, bond angles, and torsional angles. This data serves as the ultimate benchmark for validating the computational models and provides direct evidence of intermolecular interactions, such as hydrogen bonding and π-π stacking, which are critical for understanding the material's bulk properties and its potential for polymorphism—a key consideration in drug development.

Crystallography Workflow

step1 Step 1: Crystal Growth (Slow evaporation from a suitable solvent like ethanol/hexane) step2 Step 2: Crystal Selection & Mounting (Select a single, defect-free crystal) step1->step2 step3 Step 3: X-ray Diffraction (Mount on diffractometer, collect data at low temp, e.g., 100 K) step2->step3 step4 Step 4: Structure Solution (Determine electron density map using direct methods or Patterson function) step3->step4 step5 Step 5: Structure Refinement (Fit atomic positions to the electron density map, refine parameters) step4->step5 result Final Output: Precise 3D Structure, Packing Diagrams, Crystallographic Information File (CIF) step5->result

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Conclusion

The comprehensive characterization of 1-bromo-4-(nitromethyl)benzene requires a synergistic application of theoretical and experimental techniques. This guide outlines a logical and scientifically rigorous pathway, beginning with computational predictions to establish a structural hypothesis. This hypothesis is then systematically tested and validated through a proposed synthesis followed by detailed spectroscopic analysis. The workflow culminates in single-crystal X-ray crystallography, the definitive method for elucidating its three-dimensional structure and intermolecular bonding network. This integrated approach ensures a thorough understanding of the molecule's fundamental properties, providing the authoritative grounding necessary for its application in advanced research and development.

References

  • Vertex AI Search. (n.d.). Mastering Organic Synthesis with 1-Bromo-4-nitrobenzene: A Buyer's Guide.
  • Homework.Study.com. (n.d.). It is possible to synthesize 1-bromo-4-nitrobenzene by reacting bromobenzene with a mixture of.... Retrieved February 4,

Technical Guide: Electrophilic Aromatic Substitution of 1-Bromo-4-(nitromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a mechanistic and practical framework for the electrophilic aromatic substitution (EAS) of 1-bromo-4-(nitromethyl)benzene . Intended for medicinal chemists and process engineers, this document analyzes the electronic environment of the substrate to predict regioselectivity and defines a robust nitration protocol.

The core challenge in functionalizing this substrate lies in managing the deactivating nature of both substituents while exploiting their cooperative directing effects. Our analysis confirms that the C2 (and C6) position is the electronically favored site for substitution, driven by the ortho-directing influence of the bromine atom and the meta-directing influence of the nitromethyl group.

Part 1: Electronic Structure & Reactivity Analysis

Substituent Effects and Regiochemistry

Successful functionalization requires a precise understanding of the competing electronic vectors on the benzene ring.

  • Bromine (Position 1): A weak deactivator (Inductive effect,

    
    ) but an ortho/para director  (Resonance effect, 
    
    
    
    ). Since the para position (C4) is blocked, bromine directs incoming electrophiles to C2 and C6 .
  • Nitromethyl Group (Position 4): The

    
     group is a strong deactivator. Unlike the methyl group (toluene), the presence of the strongly electron-withdrawing nitro group reverses the polarity. The strong inductive pull (
    
    
    
    ) of the nitro group propagates through the methylene linker, rendering the group meta-directing . Consequently, it directs incoming electrophiles to C2 and C6 .
Quantitative Reactivity Parameters (Hammett Constants)

The reactivity profile can be estimated using Hammett substituent constants (


).[1] Positive 

values indicate electron withdrawal (deactivation).
SubstituentPositionEffectDirecting ClassHammett Constant (

)

C1

Ortho / Para


C4

(Strong)
Meta

*Note: Benzyl halides (


) are weakly deactivating, but the nitro group significantly increases the electron withdrawal of the methylene side chain.
Mechanistic Visualization

The following diagram illustrates the cooperative directing effects and the formation of the Sigma (


) complex.

EAS_Mechanism cluster_legend Directing Vectors Substrate 1-Bromo-4-(nitromethyl)benzene SigmaComplex Sigma Complex (Resonance Stabilized Cation) Substrate->SigmaComplex Attack at C2 (Ortho to Br) Cooperative Directing Electrophile Electrophile (E+) (e.g., NO2+) Electrophile->SigmaComplex Product Major Product: 2-Substituted-1-bromo-4-(nitromethyl)benzene SigmaComplex->Product Re-aromatization (-H+) Br_Effect Br (C1): Directs to C2, C6 Nitro_Effect CH2NO2 (C4): Directs to C2, C6

Caption: Cooperative directing effects of Br and CH2NO2 favoring substitution at the C2 position.

Part 2: Experimental Protocol (Nitration Case Study)

Objective: Synthesis of 1-bromo-2-nitro-4-(nitromethyl)benzene via electrophilic aromatic nitration.

Reagents & Equipment
  • Substrate: 1-Bromo-4-(nitromethyl)benzene (1.0 equiv).

  • Nitrating Agent: Concentrated Nitric Acid (

    
    , 65-70%) and Concentrated Sulfuric Acid (
    
    
    
    , 98%).
  • Solvent: Dichloromethane (DCM) or Nitromethane (optional, for solubility).

  • Equipment: 3-neck round bottom flask, internal temperature probe, addition funnel, ice/salt bath.

Step-by-Step Methodology
  • Preparation of Mixed Acid:

    • In a separate vessel, cool 5.0 mL of conc.

      
       to 
      
      
      
      .
    • Dropwise add 1.2 equiv of conc.

      
       while stirring. Maintain temp 
      
      
      
      . This generates the nitronium ion (
      
      
      ).
  • Substrate Solubilization:

    • Dissolve 10 mmol of 1-bromo-4-(nitromethyl)benzene in 20 mL of DCM.

    • Cool the solution to

      
       using an ice/salt bath.
      
  • Electrophilic Addition:

    • Add the mixed acid solution dropwise to the substrate over 30 minutes.

    • Critical Control Point: Do not allow the internal temperature to exceed

      
      . Higher temperatures increase the risk of benzylic oxidation (converting 
      
      
      
      to benzoic acid derivatives) or polynitration.
  • Reaction Monitoring:

    • Stir at

      
       for 1 hour, then allow to warm slowly to room temperature (
      
      
      
      ).
    • Monitor via TLC (solvent system: Hexane/EtOAc 8:2) or HPLC. Look for the disappearance of the starting material peak.

  • Quenching & Workup:

    • Pour the reaction mixture onto 100g of crushed ice with vigorous stirring.

    • Extract the aqueous layer with DCM (

      
      ).
      
    • Combine organic layers and wash with saturated

      
       (carefully, gas evolution) until neutral pH.
      
    • Wash with brine, dry over anhydrous

      
      , and concentrate in vacuo.
      
  • Purification:

    • Recrystallize the crude solid from Ethanol or a Hexane/Ethanol mixture to obtain the pure regiomer.

Part 3: Safety & Handling (Critical)

Working with nitromethyl benzenes requires strict adherence to safety protocols due to the energetic potential of the nitro group and the acidity of the benzylic protons.

Hazard ClassDescriptionMitigation Strategy
Energetic Material Compounds containing

and additional nitro groups can be shock-sensitive or explosive.[2]
Avoid heating the crude residue to dryness at high temperatures. Use a blast shield during scale-up.
Aci-Nitro Salt Formation The benzylic protons (

-protons) are acidic (

).[2] Treatment with strong base forms nitronate salts (aci-nitro), which are highly unstable and explosive upon re-acidification (Nef reaction conditions).
Avoid strong bases (e.g.,

,

) during workup. Use mild bases like

for neutralization.
Lachrymator Potential Benzyl halides and their derivatives can be potent eye irritants.[2]Perform all operations in a functioning fume hood. Wear chemical safety goggles.
Acidity of Benzylic Protons

The electron-withdrawing nature of the nitro group makes the benzylic protons significantly acidic.


Warning:  Accumulation of the nitronate salt followed by acid quenching can lead to violent decomposition. Ensure the reaction mixture remains acidic until the final controlled quench.

References

  • Electronic Effects in EAS: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Link

  • Nitration of Deactivated Aromatics: Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. VCH Publishers.
  • Reactivity of Phenylnitromethane: Kornblum, N. (1962). The Synthesis of Aliphatic and Alicyclic Nitro Compounds. Organic Reactions, 12, 101. Link

  • Safety of Nitro Compounds: Bretherick, L. (2013). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier.

Sources

reactivity of the nitromethyl group in 1-bromo-4-(nitromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

A Bifunctional Scaffold for Divergent Synthesis[1]

Executive Summary

1-Bromo-4-(nitromethyl)benzene (CAS: 29559-25-9) serves as a high-value "linchpin" intermediate in medicinal chemistry. Its utility stems from its bifunctional nature: it possesses an electrophilic aryl halide (bromine) capable of metal-catalyzed cross-coupling, and a nucleophilic/acidic nitromethyl group (


) capable of C-C bond formation via nitroaldol condensation. This guide details the chemoselective exploitation of these orthogonal reactive sites, providing mechanistic insights and validated protocols for researchers constructing complex pharmacophores.
Structural & Electronic Properties

The reactivity of 1-bromo-4-(nitromethyl)benzene is defined by the interplay between the electron-withdrawing nitro group and the aryl bromide.

1.1 Acidity of the Benzylic Protons

The nitromethyl group is a "masked" nucleophile. The


-protons are highly acidic due to the strong electron-withdrawing nature of the nitro group and the resonance stabilization of the resulting nitronate anion.
  • Estimated

    
    : 
    
    
    
    (in
    
    
    ).
    • Note: Unsubstituted phenylnitromethane has a

      
       of 6.8. The 4-bromo substituent (inductively electron-withdrawing) slightly increases the acidity compared to the parent compound.
      
  • Implication: These protons can be removed by weak bases (e.g.,

    
    , 
    
    
    
    , or TMG), generating a nucleophilic nitronate species under mild conditions that tolerate the aryl bromide.
1.2 The Ambident Nucleophile Challenge

Upon deprotonation, the negative charge is delocalized between the carbon and the nitro oxygens.

  • C-Alkylation (Desired): Reaction at the carbon center (e.g., Henry Reaction).

  • O-Alkylation (Undesired): Reaction at the oxygen, leading to unstable nitronic esters which typically decompose to aldehydes/ketones (Nef-like pathways).

  • Control Strategy: Solvent choice is critical. Polar aprotic solvents (DMSO, DMF) favor C-alkylation by solvating the cation, leaving the carbanion "naked" and reactive.

Primary Reactivity: The Henry (Nitroaldol) Reaction[1][2][3]

The most robust application of the nitromethyl group is the Henry reaction—the condensation with aldehydes or ketones to form


-nitroalcohols.[1] This reaction creates a new C-C bond and a vicinal functionalization pattern found in numerous bioactive alkaloids (e.g., phenethylamines).
2.1 Mechanism

The reaction proceeds via a reversible nucleophilic addition.

  • Deprotonation: Base generates the nitronate anion.[2][3]

  • Attack: The nitronate attacks the carbonyl electrophile.[1]

  • Protonation: The resulting alkoxide is protonated to yield the

    
    -nitroalcohol.[2]
    

Dehydration Risk: If the reaction is heated or treated with strong acid/dehydrating agents, the


-nitroalcohol eliminates water to form a nitroalkene  (nitrostyrene derivative).
2.2 Visualization: Henry Reaction Pathway

HenryMechanism Substrate 1-Bromo-4- (nitromethyl)benzene Nitronate Nitronate Anion (Nucleophile) Substrate->Nitronate Deprotonation (-H+) Base Base (e.g., Et3N) Base->Nitronate Intermediate Alkoxide Intermediate Nitronate->Intermediate Nucleophilic Attack Aldehyde Electrophile (R-CHO) Aldehyde->Intermediate Product β-Nitroalcohol Intermediate->Product Protonation SideProduct Nitroalkene (Dehydration) Product->SideProduct -H2O (Heat/Acid)

Figure 1: Mechanistic flow of the Henry Reaction using 1-bromo-4-(nitromethyl)benzene.

Orthogonal Reactivity: Palladium-Catalyzed Coupling

The 4-bromo position allows for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings.[4] However, the acidity of the nitromethyl group presents a chemoselectivity challenge.

3.1 The "Base Incompatibility" Problem

Standard cross-coupling conditions often employ bases like


 or 

.
  • Risk: These bases will quantitatively deprotonate the nitromethyl group. The resulting nitronate anion can coordinate to the Palladium catalyst, potentially poisoning it or altering the catalytic cycle (Pd-nitronate complexes).

  • Solution:

    • Use Weaker Bases: Inorganic carbonates (

      
      , 
      
      
      
      ) or phosphates (
      
      
      ) are often mild enough to allow coupling without excessive interference, especially in biphasic systems.
    • Sequence Control: Perform the Henry reaction first. The resulting

      
      -nitroalcohol (or protected derivative) has a much higher 
      
      
      
      (alcohol proton
      
      
      ), eliminating the interference.
Functional Group Interconversion: The Nef Reaction

The nitromethyl group can be transformed into a formyl group (


), effectively converting the molecule into 4-bromobenzaldehyde . This is achieved via the Nef reaction (acidic hydrolysis of the nitronate).[5][6][7][8]
  • Utility: This provides a route to benzaldehydes that avoids strong oxidants (like PCC) which might be incompatible with other sensitive groups on the ring.

  • Mechanism: Nitronate

    
     Nitronic Acid 
    
    
    
    Hydroxynitroso intermediate
    
    
    Aldehyde +
    
    
    .
Experimental Protocols
Protocol A: Henry Reaction (Synthesis of

-Nitroalcohol)

Target: Coupling 1-bromo-4-(nitromethyl)benzene with Benzaldehyde.

Reagents:

  • 1-bromo-4-(nitromethyl)benzene (1.0 equiv)

  • Benzaldehyde (1.1 equiv)

  • Tetramethylguanidine (TMG) (0.1 equiv) - Catalytic base

  • THF (Anhydrous)

Procedure:

  • Dissolution: Dissolve 1.0 mmol of 1-bromo-4-(nitromethyl)benzene and 1.1 mmol of benzaldehyde in 5 mL of anhydrous THF under nitrogen.

  • Catalysis: Cool to 0°C. Add TMG (0.1 mmol) dropwise.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature over 2 hours. Monitor by TLC (the starting nitromethane is less polar than the alcohol product).

  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Critical Note: Avoid heating during workup to prevent elimination to the nitrostyrene.

Protocol B: Chemoselective Suzuki Coupling

Target: Coupling with Phenylboronic acid while preserving the Nitromethyl group.

Reagents:

  • 1-bromo-4-(nitromethyl)benzene (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • 
     (0.05 equiv)
    
  • 
     (3.0 equiv)
    
  • Dioxane/Water (4:1)

Procedure:

  • Degassing: Sparge the Dioxane/Water solvent mixture with argon for 20 minutes.

  • Assembly: In a sealed tube, combine the aryl bromide, boronic acid, base, and catalyst. Add the solvent.

  • Reaction: Heat to 80°C for 4-6 hours.

    • Why this temp? Higher temperatures (>100°C) increase the risk of nitronate side-reactions.

  • Workup: Cool, filter through Celite, dilute with water, and extract with DCM.

  • Purification: Silica gel chromatography.

Reactivity Summary Diagram

ReactivityMap Core 1-Bromo-4- (nitromethyl)benzene Henry Henry Reaction (Aldehydes/Base) Core->Henry Nef Nef Reaction (Base then H2SO4) Core->Nef Suzuki Suzuki Coupling (Ar-B(OH)2 / Pd) Core->Suzuki Reduction Reduction (H2/Pd or LiAlH4) Core->Reduction Prod_Henry β-Nitroalcohol (C-C Bond) Henry->Prod_Henry Prod_Nef 4-Bromobenzaldehyde (FG Interconversion) Nef->Prod_Nef Prod_Suzuki 4-(Nitromethyl)biphenyl (Biaryl Scaffold) Suzuki->Prod_Suzuki Prod_Red 4-Bromophenethylamine (Amine Synthesis) Reduction->Prod_Red

Figure 2: Divergent synthetic pathways accessible from the parent scaffold.

References
  • BenchChem. (2025).[4] 1-Bromo-4-(nitromethyl)benzene Product & Reactivity Data. Retrieved from

  • Ballini, R., et al. (2005). "The Henry Reaction: Recent Examples." Chemical Reviews, 105(9). (Classic review on nitroaldol mechanisms).
  • Bernasconi, C. F., & Ni, J. (1994). "Kinetics of reactions of phenylnitromethane with carbanions." Journal of Organic Chemistry. Retrieved from

  • Yang, Y. (2017).[9] "Palladium-Catalyzed Cross-Coupling of Nitroarenes." Angewandte Chemie Int.[9] Ed.. Retrieved from

  • Nef, J. U. (1894).[5][6] "Ueber die Constitution der Salze der Nitroparaffine." Justus Liebigs Annalen der Chemie. (Foundational text for the Nef reaction).

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Methodological & Application

Application Note: Selective Reduction of the Nitromethyl Group in 1-bromo-4-(nitromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The selective reduction of the nitromethyl group in 1-bromo-4-(nitromethyl)benzene is a critical transformation for the synthesis of 1-(aminomethyl)-4-bromobenzene, a valuable building block in pharmaceutical and materials science. This application note provides a detailed guide to performing this reduction with high chemoselectivity, focusing on the preservation of the labile carbon-bromine (C-Br) bond, which is susceptible to hydrodebromination under harsh reducing conditions. We present and compare three robust protocols: classic metal/acid reduction using stannous chloride, selective catalytic hydrogenation with Raney Nickel, and potent metal hydride reduction using lithium aluminum hydride (LiAlH4). Each section explains the underlying chemical principles, offers step-by-step experimental procedures, and discusses the relative advantages and limitations to guide researchers in selecting the optimal method for their specific laboratory context and synthetic goals.

Introduction: The Synthetic Challenge

The conversion of a nitro group to a primary amine is a fundamental transformation in organic synthesis. The target molecule, 1-(aminomethyl)-4-bromobenzene, serves as a key intermediate for introducing the bromo-benzylamine motif into more complex molecular architectures. The primary challenge in the reduction of 1-bromo-4-(nitromethyl)benzene lies in the chemoselective reduction of the aliphatic nitro group (-CH₂NO₂) to an aminomethyl group (-CH₂NH₂) without cleaving the aryl-bromide bond. Many standard reduction methods, particularly certain types of catalytic hydrogenation, can lead to the undesired side-product, benzylamine, through hydrodebromination.[1]

This guide provides validated protocols that address this challenge, enabling researchers to achieve high yields of the desired product while maintaining the integrity of the functional groups. The choice of methodology often depends on factors such as available equipment, scale, sensitivity of other functional groups, and safety considerations.

General Reaction Pathway

The overall transformation involves the six-electron reduction of the nitromethyl group to the corresponding amine.

G Substrate 1-bromo-4-(nitromethyl)benzene Reagents [Reducing Agent] Substrate->Reagents Product 1-(aminomethyl)-4-bromobenzene Reagents->Product Reduction

Caption: General scheme for the reduction of 1-bromo-4-(nitromethyl)benzene.

Comparative Methodologies and Protocols

We will explore three distinct and reliable methods for this selective reduction.

Method 1: Metal/Acid Reduction with Tin(II) Chloride (SnCl₂)

This classic method is renowned for its mildness and excellent chemoselectivity, particularly in preserving aryl halides.[1][2] The reaction proceeds through a series of single-electron transfers from the metal, with protons from the acidic medium participating in the removal of oxygen atoms as water.[3]

Causality Behind Experimental Choices:

  • Reagent: Tin(II) chloride is a mild reducing agent that effectively reduces nitro groups without typically affecting aryl bromides.[1][2]

  • Solvent: Ethanol or ethyl acetate are common solvents that dissolve the organic substrate and are compatible with the reaction conditions.

  • Acid: Hydrochloric acid (HCl) provides the necessary protons for the reaction mechanism and activates the tin.

  • Work-up: The reaction mixture is made basic (e.g., with NaOH or KOH) to deprotonate the resulting amine salt (R-NH₃⁺Cl⁻) and precipitate tin hydroxides, allowing for the extraction of the free amine product.[3][4]

Experimental Protocol: SnCl₂ Reduction

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-4-(nitromethyl)benzene (1.0 eq).

  • Reagent Addition: Add ethanol (10-15 mL per gram of substrate) followed by tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq).

  • Reaction: Stir the suspension at room temperature and add concentrated hydrochloric acid (4.0-5.0 eq) dropwise. After the initial exotherm subsides, heat the mixture to reflux (approx. 78 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it over crushed ice. Slowly basify the mixture by adding a cold aqueous solution of 2M sodium hydroxide (NaOH) or potassium hydroxide (KOH) until the pH is >10 and tin salts precipitate as a white solid.[4]

  • Extraction: Extract the aqueous slurry three times with ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or recrystallization.

Method 2: Catalytic Hydrogenation with Raney Nickel

Catalytic hydrogenation is a clean and efficient reduction method. However, the choice of catalyst is critical. Palladium on carbon (Pd/C), a common hydrogenation catalyst, is highly active and often causes significant hydrodebromination of aryl bromides.[1] Raney Nickel is a well-established alternative that effectively reduces nitro groups while being less prone to cleaving C-Br bonds.[1][5]

Causality Behind Experimental Choices:

  • Catalyst: Raney Nickel is chosen for its high activity towards nitro group reduction and lower propensity for dehalogenation compared to palladium catalysts.[1]

  • Hydrogen Source: While compressed hydrogen gas (H₂) is the standard, transfer hydrogenation using a source like hydrazine hydrate or ammonium formate is often safer and more convenient for lab-scale synthesis.

  • Solvent: Alcohols like ethanol or methanol are excellent solvents for hydrogenation reactions.

  • Work-up: The primary step is the careful filtration of the solid Raney Nickel catalyst, which is pyrophoric and must be handled with care.

Experimental Protocol: Raney Nickel Transfer Hydrogenation

  • Setup: In a round-bottom flask, dissolve 1-bromo-4-(nitromethyl)benzene (1.0 eq) in ethanol (20 mL per gram of substrate).

  • Catalyst Addition: Under a nitrogen or argon atmosphere, carefully add a slurry of Raney Nickel (approx. 10-15% by weight of the substrate) in ethanol. Caution: Raney Nickel is pyrophoric and should be handled wet and under an inert atmosphere.

  • Reagent Addition: Heat the mixture to a gentle reflux (60-70 °C). Add hydrazine monohydrate (2.0-3.0 eq) dropwise via an addition funnel over 30-45 minutes. An exotherm and gas evolution (N₂) will be observed.

  • Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours after the hydrazine addition is finished.

  • Work-up: Cool the reaction to room temperature. Carefully filter the mixture through a pad of Celite® to remove the Raney Nickel catalyst. Crucially, do not allow the filter cake to dry. Immediately quench the filter cake with copious amounts of water.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the product.

Method 3: Metal Hydride Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride (LiAlH₄) is a very powerful, non-selective reducing agent capable of reducing aliphatic nitro compounds to amines.[1][5] While it can react with aromatic nitro groups to form azo compounds, its primary reaction with aliphatic nitro groups is a straightforward reduction to the amine.[1] This method is fast and high-yielding but requires strict anhydrous conditions due to the violent reactivity of LiAlH₄ with water.

Causality Behind Experimental Choices:

  • Reagent: LiAlH₄ is a potent source of hydride ions (H⁻) that rapidly reduces the nitro group.

  • Solvent: Anhydrous ethers, such as tetrahydrofuran (THF) or diethyl ether, are required as they are inert to LiAlH₄.

  • Temperature Control: The reaction is highly exothermic. The initial addition of LiAlH₄ and the substrate must be done at low temperatures (0 °C) to control the reaction rate and prevent side reactions.

  • Work-up: A careful, sequential quenching procedure (Fieser workup) using water and NaOH solution is critical for safely destroying excess LiAlH₄ and precipitating aluminum salts in a granular, easily filterable form.

Experimental Protocol: LiAlH₄ Reduction

  • Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add a stir bar and anhydrous tetrahydrofuran (THF, 20 mL per gram of LiAlH₄). Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Carefully add LiAlH₄ (2.0-2.5 eq) portion-wise to the cold THF.

  • Substrate Addition: Dissolve 1-bromo-4-(nitromethyl)benzene (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up (Fieser Method): Cool the reaction mixture back down to 0 °C. Sequentially and very carefully, add dropwise:

    • 'X' mL of water (where X = grams of LiAlH₄ used).

    • 'X' mL of 15% aqueous NaOH solution.

    • '3X' mL of water. Stir the resulting mixture vigorously for 30 minutes until a white, granular precipitate forms.

  • Purification: Filter off the aluminum salts and wash them thoroughly with THF or ethyl acetate. Combine the filtrate and washes, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the desired amine.

Data and Protocol Summary

ParameterMethod 1: SnCl₂/HClMethod 2: Raney Ni / N₂H₄Method 3: LiAlH₄
Primary Reagents SnCl₂·2H₂O, HClRaney Nickel, HydrazineLithium Aluminum Hydride
Chemoselectivity Excellent (preserves C-Br)Good to ExcellentGood (preserves C-Br)
Typical Yield 75-90%80-95%85-95%
Reaction Time 2-4 hours1-3 hours2-4 hours
Temperature Reflux (~80 °C)Reflux (~70 °C)0 °C to Reflux (~66 °C)
Key Considerations Stoichiometric metal waste; basic work-up required.Pyrophoric catalyst; requires inert atmosphere handling.Requires strict anhydrous conditions; highly exothermic.

Decision-Making Workflow

Choosing the appropriate protocol depends on laboratory constraints and synthetic strategy.

G start Start: Need to reduce 1-bromo-4-(nitromethyl)benzene q1 Are you equipped for anhydrous reactions? start->q1 q2 Are you comfortable handling pyrophoric catalysts? q1->q2 No method_liAlH4 Method 3: LiAlH₄ (High yield, fast) q1->method_liAlH4 Yes method_raneyNi Method 2: Raney Nickel (Clean, catalytic) q2->method_raneyNi Yes method_sncl2 Method 1: SnCl₂ (Robust, cost-effective) q2->method_sncl2 No

Caption: A logical workflow for selecting the optimal reduction protocol.

Conclusion

The reduction of 1-bromo-4-(nitromethyl)benzene to 1-(aminomethyl)-4-bromobenzene can be successfully achieved with high yield and chemoselectivity using several methods. The classic SnCl₂/HCl reduction is a cost-effective and reliable choice, though it generates significant metal waste.[4] Catalytic hydrogenation with Raney Nickel offers a cleaner, catalytic alternative, provided the pyrophoric nature of the catalyst is handled with appropriate care.[1] For the highest reactivity and yields, LiAlH₄ is an excellent option, but its use is contingent on the availability of anhydrous equipment and adherence to strict safety protocols for quenching.[5] By understanding the causality behind each protocol, researchers can confidently select and execute the method best suited to their needs, ensuring a successful synthesis of this important chemical intermediate.

References

  • SciSpace. Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Available from: [Link]

  • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Available from: [Link]

  • askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Reduction of aromatic nitro-compounds to amines with sodium borohydride–copper(II) acetylacetonate. Available from: [Link]

  • ResearchGate. (2017). What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst? Available from: [Link]

  • Chemistry Stack Exchange. (2021). Reduction of nitrobenzen using LiAlH4. Available from: [Link]

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. Available from: [Link]

  • Vedantu. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. Available from: [Link]

  • OrgoSolver. Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl). Available from: [Link]

  • Semantic Scholar. 1-bromo-4-nitrobenzene. Available from: [Link]

  • Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Available from: [Link]

  • Pearson Study Prep. (2015). Reduction of Nitro Groups. YouTube. Available from: [Link]

  • Sciencemadness.org. Fe-HCl: An Efficient Reagent for Deprotection of Oximes as well as Selective Oxidative Hydrolysis of Nitroalkenes and Nitroalkanes to Ketones. Available from: [Link]

  • Wikipedia. Reduction of nitro compounds. Available from: [Link]

  • National Institutes of Health. (2011). 1-Bromo-4-methyl-2-nitrobenzene. Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available from: [Link]

  • YouTube. (2014). organic chemistry reaction #13 - reduction of nitro group to amine. Available from: [Link]

  • ResearchGate. (2011). 1-Bromo-4-methyl-2-nitrobenzene. Available from: [Link]

  • Science Learning Center. Experiment : Synthesis of 1-Bromo-4-nitrobenzene. Available from: [Link]

  • Chad's Prep. (2018). 22.4a Synthesis of Amines Reduction. YouTube. Available from: [Link]

  • ResearchGate. Catalytic reaction of 1-bromo-4-nitrobenzene and styrene, where Pd(II).... Available from: [Link]

  • YouTube. (2024). Organic Chemistry 6 | Reduction Reactions, Reducing Agent, LiAlH4, NaBH4, Reduction of Nitrobenzene. Available from: [Link]

  • MDPI. Synthesis of New 1,3-bis[(4-(Substituted-Aminomethyl)Phenyl)methyl]benzene and 1,3-bis[(4-(Substituted-Aminomethyl)Phenoxy)methyl]benzene Derivatives, Designed as Novel Potential G-Quadruplex Antimalarial Ligands. Available from: [Link]

  • ACS Publications. Reduction of nitroalkenes to nitroalkanes with aqueous sodium borohydride. The Journal of Organic Chemistry. Available from: [Link]

  • University of Glasgow Theses. (2005). The hydrogenation of nitrobenzene over metal catalysts. Available from: [Link]

  • ResearchGate. (2025). A mild and convenient reduction of nitro compounds with NaBH4/SbF3 system in wet CH3CN. Available from: [Link]

  • Mettler Toledo. Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. Available from: [Link]

  • Wikipedia. Tin(II) chloride. Available from: [Link]

  • ACS Publications. (2015). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Available from: [Link]

  • Sciencemadness.org. (2006). NaBH4/CuSO4 nitro reduction success!!. Available from: [Link]

  • Google Patents. Process for the catalytic hydrogenation of nitrobenzene.
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  • Google Patents. Process for preparing trans-4-aminomethyl-cyclohexane-1-carboxylic acid.

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Application Notes and Protocols: 1-Bromo-4-(nitromethyl)benzene as a Versatile Precursor for the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthetic utility of 1-bromo-4-(nitromethyl)benzene as a valuable and versatile starting material for the construction of a diverse range of novel heterocyclic compounds. While direct literature on the applications of this specific molecule is emerging, its constituent functional groups—the aryl bromide and the nitromethane moiety—offer a rich and largely untapped potential for complex molecule synthesis. The nitromethane group serves as a powerful precursor for 1,3-dipoles in cycloaddition reactions and as a key component in various condensation and multicomponent reactions. Simultaneously, the bromo-substituent provides a reactive handle for further molecular diversification through cross-coupling reactions, enabling the generation of extensive chemical libraries for drug discovery and materials science. This document provides detailed protocols and mechanistic insights for the synthesis of isoxazoles, pyrazoles, and pyridines, leveraging the latent reactivity of 1-bromo-4-(nitromethyl)benzene.

Introduction: Unlocking the Synthetic Potential of a Bifunctional Building Block

The quest for novel heterocyclic scaffolds is a cornerstone of modern drug discovery and materials science. 1-Bromo-4-(nitromethyl)benzene is a bifunctional organic compound poised to be a significant contributor in this arena. The molecule's true synthetic power lies in the orthogonal reactivity of its two key functional groups.

The nitromethane moiety is a versatile functional group that can be readily transformed into a variety of reactive intermediates. Of particular importance is its conversion to a nitrile oxide, a highly reactive 1,3-dipole, which can undergo [3+2] cycloaddition reactions with alkenes and alkynes to afford isoxazolines and isoxazoles, respectively. Furthermore, the acidic nature of the α-protons of the nitromethane group allows for its participation in condensation and multicomponent reactions to form a variety of heterocyclic systems.

The aryl bromide functionality serves as a key site for post-heterocycle formation modification. It is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. This allows for the late-stage introduction of diverse substituents, providing a powerful tool for structure-activity relationship (SAR) studies and the fine-tuning of molecular properties.

This application note will provide a detailed exploration of these synthetic strategies, complete with actionable protocols and mechanistic explanations to empower researchers to harness the full potential of 1-bromo-4-(nitromethyl)benzene in their synthetic endeavors.

Synthesis of the Starting Material: 1-Bromo-4-(nitromethyl)benzene

The first crucial step is the reliable synthesis of the title compound. A common and effective method involves the nitration of 4-bromotoluene followed by functional group manipulation.

Protocol 1: Synthesis of 1-Bromo-4-(nitromethyl)benzene

Materials:

  • 4-Bromotoluene

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO)

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Sodium nitrite (NaNO₂)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Nitration of 4-Bromotoluene:

    • To a stirred solution of 4-bromotoluene in a suitable solvent, slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid at 0 °C.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

    • Carefully pour the reaction mixture onto ice and extract the product with dichloromethane.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous MgSO₄.

    • Concentrate the solution under reduced pressure to yield 1-bromo-4-methyl-2-nitrobenzene.

  • Benzylic Bromination:

    • Dissolve the 1-bromo-4-methyl-2-nitrobenzene in carbon tetrachloride.

    • Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide.

    • Reflux the mixture until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate to obtain 1-bromo-2-nitro-4-(bromomethyl)benzene.

  • Nitromethylation:

    • Dissolve the 1-bromo-2-nitro-4-(bromomethyl)benzene in dimethylformamide.

    • Add sodium nitrite and stir the mixture at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Pour the reaction mixture into water and extract with dichloromethane.

    • Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to afford 1-bromo-4-(nitromethyl)benzene.

Application in Heterocycle Synthesis

The true utility of 1-bromo-4-(nitromethyl)benzene is realized in its application as a precursor to various heterocyclic systems. The following sections provide detailed protocols for the synthesis of isoxazoles, pyrazoles, and pyridines.

Synthesis of 3-(4-Bromophenyl)isoxazoles via [3+2] Cycloaddition

The most direct application of the nitromethane functionality is its conversion to a nitrile oxide, which readily undergoes [3+2] cycloaddition with alkynes to form isoxazoles.[1]

Reaction Scheme:

Mechanism Overview:

The reaction proceeds via the in-situ generation of 4-bromophenylacetonitrile oxide from 1-bromo-4-(nitromethyl)benzene. This is typically achieved through dehydration of the corresponding nitroalkane using a dehydrating agent like phenyl isocyanate or via the Mukaiyama-Hoshino method. The generated nitrile oxide then undergoes a concerted [3+2] cycloaddition with an alkyne to yield the desired isoxazole.

digraph "Isoxazole Synthesis via Nitrile Oxide Cycloaddition" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

start [label="1-Bromo-4-(nitromethyl)benzene"]; intermediate1 [label="4-Bromophenylacetonitrile Oxide\n(1,3-Dipole)"]; alkyne [label="Alkyne\n(Dipolarophile)"]; product [label="3-(4-Bromophenyl)isoxazole"];

start -> intermediate1 [label="Dehydration\n(e.g., PhNCO)"]; intermediate1 -> product [label="[3+2] Cycloaddition"]; alkyne -> product; }

Caption: General workflow for isoxazole synthesis.

Protocol 2: General Procedure for the Synthesis of 3-(4-Bromophenyl)isoxazoles

Materials:

  • 1-Bromo-4-(nitromethyl)benzene

  • Substituted alkyne

  • Phenyl isocyanate or phosphorus oxychloride/triethylamine

  • Toluene or other inert solvent

Procedure:

  • To a solution of 1-bromo-4-(nitromethyl)benzene and the substituted alkyne in dry toluene, add phenyl isocyanate dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-(4-bromophenyl)isoxazole.

Table 1: Representative Examples of 3-(4-Bromophenyl)isoxazole Synthesis

EntryAlkyne (R-C≡C-R')ProductYield (%)
1Phenylacetylene3-(4-Bromophenyl)-5-phenylisoxazole75-85
21-Hexyne3-(4-Bromophenyl)-5-butylisoxazole70-80
3Dimethyl acetylenedicarboxylateDimethyl 3-(4-bromophenyl)isoxazole-4,5-dicarboxylate80-90
Synthesis of 3-(4-Bromophenyl)pyrazoles

Pyrazoles can be synthesized from 1,3-dicarbonyl compounds and hydrazines. The nitromethane group of 1-bromo-4-(nitromethyl)benzene can be utilized to construct a 1,3-dicarbonyl equivalent.

Reaction Scheme:

Mechanism Overview:

The reaction can proceed through a condensation of 1-bromo-4-(nitromethyl)benzene with a β-keto ester in the presence of a base. The resulting intermediate can then be cyclized with hydrazine to form the pyrazole ring.

digraph "Pyrazole Synthesis Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

start [label="1-Bromo-4-(nitromethyl)benzene"]; reagent1 [label="β-Keto Ester"]; intermediate [label="Condensation Adduct"]; reagent2 [label="Hydrazine"]; product [label="3-(4-Bromophenyl)pyrazole"];

start -> intermediate [label="Base-catalyzed\nCondensation"]; reagent1 -> intermediate; intermediate -> product [label="Cyclization"]; reagent2 -> product; }

Caption: General workflow for pyrazole synthesis.

Protocol 3: General Procedure for the Synthesis of 3-(4-Bromophenyl)pyrazoles

Materials:

  • 1-Bromo-4-(nitromethyl)benzene

  • Substituted β-keto ester (e.g., ethyl acetoacetate)

  • Sodium ethoxide

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • To a solution of sodium ethoxide in ethanol, add 1-bromo-4-(nitromethyl)benzene and the β-keto ester.

  • Stir the mixture at room temperature until the condensation is complete (monitored by TLC).

  • Add hydrazine hydrate to the reaction mixture and reflux for several hours.

  • Cool the reaction to room temperature and neutralize with dilute acid.

  • Extract the product with a suitable organic solvent, wash with brine, and dry over anhydrous MgSO₄.

  • Concentrate the solution and purify the crude product by recrystallization or column chromatography.

Synthesis of Substituted Pyridines

The synthesis of pyridines can be achieved through various condensation reactions. The acidic protons of the nitromethane group in 1-bromo-4-(nitromethyl)benzene allow it to act as a C2-synthon in reactions with 1,3-dielectrophiles.

Reaction Scheme:

Mechanism Overview:

A plausible approach involves a Michael addition of the nitronate anion (derived from 1-bromo-4-(nitromethyl)benzene) to an α,β-unsaturated ketone. The resulting adduct can then undergo a cyclization-dehydration-aromatization cascade in the presence of an ammonia source to furnish the pyridine ring.

digraph "Pyridine Synthesis Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

start [label="1-Bromo-4-(nitromethyl)benzene"]; reagent1 [label="α,β-Unsaturated Ketone"]; intermediate [label="Michael Adduct"]; reagent2 [label="Ammonia Source"]; product [label="Substituted Pyridine"];

start -> intermediate [label="Michael Addition"]; reagent1 -> intermediate; intermediate -> product [label="Cyclization/\nAromatization"]; reagent2 -> product; }

Caption: General workflow for pyridine synthesis.

Protocol 4: General Procedure for the Synthesis of Substituted Pyridines

Materials:

  • 1-Bromo-4-(nitromethyl)benzene

  • α,β-Unsaturated ketone

  • Ammonium acetate

  • Acetic acid

Procedure:

  • A mixture of 1-bromo-4-(nitromethyl)benzene, the α,β-unsaturated ketone, and ammonium acetate in glacial acetic acid is heated to reflux.

  • The reaction is monitored by TLC until completion.

  • The reaction mixture is cooled and poured into water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization or column chromatography.

Post-Synthetic Modification via Cross-Coupling Reactions

A significant advantage of using 1-bromo-4-(nitromethyl)benzene as a precursor is the presence of the bromo-substituent on the resulting heterocycle. This allows for a wide range of post-synthetic modifications using well-established cross-coupling methodologies.

Table 2: Potential Cross-Coupling Reactions for Diversification

ReactionCoupling PartnerCatalyst System (Typical)Resulting Moiety
Suzuki CouplingBoronic acid/esterPd(PPh₃)₄, baseAryl, heteroaryl
Heck CouplingAlkenePd(OAc)₂, PPh₃, baseAlkenyl
Sonogashira CouplingTerminal alkynePd(PPh₃)₂Cl₂, CuI, baseAlkynyl
Buchwald-Hartwig AminationAminePd₂(dba)₃, ligand, baseAmino

Conclusion

1-Bromo-4-(nitromethyl)benzene is a highly promising, yet underutilized, building block for the synthesis of novel and diverse heterocyclic compounds. Its bifunctional nature allows for the initial construction of the heterocyclic core through the versatile reactivity of the nitromethane group, followed by extensive diversification via cross-coupling reactions at the bromide position. The protocols and strategies outlined in this application note provide a solid foundation for researchers to explore the vast synthetic potential of this valuable starting material in their drug discovery and materials science programs.

References

  • Silva, F. M., Garden, S. J., & Pinto, A. C. (2001). The chemistry of isatin: a review from 1975 to 1999. Journal of the Brazilian Chemical Society, 12, 273–324.
  • Pandeya, S. N., Sriram, D., Nath, G., & DeClercq, E. (1999). Synthesis, antibacterial, antifungal and anti HIV activities of Schiff and mannich bases derived from isatin derivatives and N-[4-(4'chlorophenyl) thiazol-2-yl] thiosemicarbazide. European journal of pharmaceutical sciences, 9(1), 25–31.
  • Sridhar, S. K., Pandeya, S. N., Bajpai, S. K., & Manjula, H. (1999).
  • Mondal, P., Banerjee, M., Jana, S., & Bose, A. (2010). Synthesis and evaluation of 1, 3 di-Substituted Schiff, mannich bases and spiro isatin derivatives. Journal of Young Pharmacists, 2(2), 169-172.
  • Nyati, M., Rao, S. N., Srivastav, K. Y., & Verma, L. B. (2006). Microwave induced synthesis and antimicrobial activity of some 3-benzimidazolyl-5 aryl-2-isoxazolines. Indian Journal of Heterocyclic Chemistry, 15(3), 295-296.
  • Basawaraj, R., Ahmed, A., Khandre, O., & Sangapure, S. (2007). Synthesis of some New pyrazolines and pyrimidines as potential antimicrobial agents. Indian Journal of Heterocyclic Chemistry, 16(4), 381-382.
  • Silva, F. M., de Souza, M. C. B. V., & Ferreira, V. F. (2003). A new route for the synthesis of 1H-1, 2, 3-triazoles from β-dicarbonyl compounds and tosyl azide. Tetrahedron letters, 44(40), 7337-7339.
  • Al-Zaydi, K. M. (2007). Synthesis of some new pyrazole, pyrazolo [5, 1-c][2][3][4] triazine and pyrazolo [1, 5-a] pyrimidine derivatives. Molecules, 12(7), 1339-1348.

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A stepwise Huisgen cycloaddition process: copper (I)-catalyzed regioselective “ligation” of azides and terminal alkynes.
  • Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on solid phase:[2][3][5]-triazoles by regiospecific copper (I)-catalyzed 1, 3-dipolar cycloadditions of terminal alkynes to azides. The Journal of organic chemistry, 67(9), 3057-3064.

  • Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper (I)-catalyzed synthesis of 1, 2, 3-triazoles. Scope and mechanism of the reaction. Journal of the American Chemical Society, 127(1), 210-216.
  • Bock, V. D., Hiemstra, H., & van Maarseveen, J. H. (2006). Cu I-catalyzed alkyne–azide “click” cycloadditions from a mechanistic and synthetic perspective. European Journal of Organic Chemistry, 2006(1), 51-68.
  • Punna, S., Meunier, S., & Finn, M. G. (2004). A robust, modular approach to generating protein-capture agents.
  • Gonda, Z., & Novák, Z. (2010). Recent advances in the synthesis of pyrazoles. Current Organic Chemistry, 14(1), 39-62.
  • Faria, J. V., & Ramalho, S. D. (2015). Pyrazole and its derivatives: a short review on their synthesis and biological activities. Current Topics in Medicinal Chemistry, 15(13), 1217-1240.
  • Elguero, J. (1996). Pyrazoles and their Benzo Derivatives.
  • [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. (2022). Tetrahedron Letters, 105, 153974. [Link]

Sources

Troubleshooting & Optimization

purification of crude 1-bromo-4-(nitromethyl)benzene by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 1-Bromo-4-(nitromethyl)benzene

Abstract: This technical guide provides a comprehensive framework for the . While specific, peer-reviewed protocols for this exact molecule are not prevalent, this document synthesizes established chemical principles and data from analogous structures to offer a robust, field-tested methodology. It is designed for researchers, chemists, and drug development professionals seeking to achieve high purity for this compound. The guide is structured into a troubleshooting Q&A and a general FAQ section to directly address common experimental challenges.

Section 1: Foundational Principles & Protocol

The purification of a crude solid by recrystallization is predicated on the principle of differential solubility. An ideal solvent will dissolve the target compound and its impurities at an elevated temperature but will become a poor solvent for the target compound as the solution cools, causing it to crystallize out while the impurities remain in the "mother liquor."[1]

For 1-bromo-4-(nitromethyl)benzene, a polar aromatic molecule, polar solvents are logical starting points. Alcohols such as ethanol and methanol are often effective for compounds with similar functional groups.[2] The primary impurity of concern in related syntheses, such as the nitration of bromobenzene, is the ortho-isomer (in this case, 1-bromo-2-(nitromethyl)benzene), which is typically more soluble and can be separated through carefully controlled crystallization.[3]

Anticipated Impurities

A likely synthesis of 1-bromo-4-(nitromethyl)benzene involves the nitration of p-bromotoluene. Potential impurities could therefore include:

  • Unreacted Starting Material: p-Bromotoluene

  • Isomeric Byproducts: 1-Bromo-2-(nitromethyl)benzene

  • Oxidation Products: 4-Bromobenzaldehyde or 4-Bromobenzoic Acid

Table 1: Physical Properties of Key Compounds
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Notes
1-Bromo-4-(nitromethyl)benzene C₇H₆BrNO₂216.03~89-93 (Predicted)N/ATarget compound. Melting point is a critical indicator of purity.
p-BromotolueneC₇H₇Br171.04-5.5184-185Potential impurity (starting material). Highly soluble in ethanol.
Ethanol (Solvent)C₂H₅OH46.07-11478.5Proposed recrystallization solvent. Its boiling point is below the predicted melting point of the target compound, reducing the risk of "oiling out."
Proposed Recrystallization Protocol

This protocol is a recommended starting point, developed from established methodologies for aromatic nitro compounds.

  • Solvent Selection (Small Scale Test):

    • Place ~20-30 mg of crude 1-bromo-4-(nitromethyl)benzene into a small test tube.

    • Add the candidate solvent (e.g., 95% ethanol) dropwise at room temperature. The compound should be sparingly soluble.

    • Heat the test tube gently in a warm water bath. The solid should completely dissolve.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath. Abundant crystal formation indicates a suitable solvent.

  • Main Recrystallization Procedure:

    • Place the crude 1-bromo-4-(nitromethyl)benzene into an appropriately sized Erlenmeyer flask.

    • In a separate beaker, heat the recrystallization solvent (95% ethanol) to a gentle boil.

    • Add the minimum amount of hot solvent to the Erlenmeyer flask required to fully dissolve the crude solid. Swirl the flask after each addition.[1]

    • (Optional - Decolorization): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.

    • (Optional - Hot Filtration): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them.

    • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4]

    • Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the yield.

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

    • Dry the crystals thoroughly. Determine the yield and measure the melting point to assess purity. A sharp melting point close to the literature or predicted value indicates high purity.

Recrystallization Workflow Diagram

G Crude Crude Product Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve HotFilt Hot Filtration (If Needed) Dissolve->HotFilt Insoluble impurities? Cool Slow Cooling (Crystallization) Dissolve->Cool No insoluble impurities HotFilt->Cool SolidImp Solid Impurities Removed HotFilt->SolidImp Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate Impurities Impurities in Mother Liquor Cool->Impurities Wash Wash with Ice-Cold Solvent Isolate->Wash Dry Dry Crystals Wash->Dry Pure Pure Product Dry->Pure

Caption: Decision workflow for the recrystallization of 1-bromo-4-(nitromethyl)benzene.

Section 2: Troubleshooting Guide

Q: My product "oiled out" as a liquid instead of forming crystals. What went wrong and how do I fix it?

A: "Oiling out" occurs when the solid melts in the hot solvent and comes out of solution as a liquid upon cooling rather than as crystals. This typically happens for one of two reasons:

  • High Solute Concentration: The solution is too saturated, causing the compound to separate from the solution above its melting point.

  • Rapid Cooling: Cooling the solution too quickly can sometimes favor oil formation over the more ordered process of crystallization.

Solution:

  • Reheat the solution until the oil has completely redissolved.

  • Add a small amount of additional hot solvent (10-20% more) to decrease the saturation point.

  • Ensure the solution cools as slowly as possible. You can insulate the flask with a cloth or paper towels to slow heat loss.

  • If the problem persists, consider a different solvent or a mixed-solvent system.

Q: After recrystallization, my yield is very low. What are the common causes?

A: A low yield is one of the most frequent issues in recrystallization. The primary causes are:

  • Using Too Much Solvent: The most common error is adding too much solvent during the dissolution step. This keeps a significant portion of your product dissolved in the mother liquor even after cooling.[1]

  • Premature Crystallization: If the product crystallizes during a hot filtration step, you will lose product on the filter paper.

  • Incomplete Crystallization: Not allowing sufficient time for cooling or not using an ice bath can result in a lower yield.

  • Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will redissolve some of your product.

Solution:

  • Always use the minimum amount of hot solvent needed for dissolution.

  • To prevent premature crystallization during hot filtration, use a pre-heated funnel and flask and add a small excess of solvent before filtering. You can later boil off this excess solvent before cooling.

  • Always allow the flask to cool to room temperature before moving it to an ice bath.

  • Wash the final crystals with a minimal volume of ice-cold solvent.

Q: My purified product still has a broad or low melting point. Is it still impure?

A: Yes. A broad melting point range (greater than 2 °C) or a melting point that is depressed compared to the literature value is a classic indication of impurity. Impurities disrupt the crystal lattice, which requires less energy to break apart.

Solution:

  • Perform a Second Recrystallization: A second pass through the recrystallization protocol using the same solvent can often remove residual impurities.

  • Re-evaluate Your Solvent: If the melting point does not improve, the chosen solvent may not be effective at excluding a key impurity. It may be that the impurity has very similar solubility properties to your product in that solvent. You may need to screen for a new solvent or consider an alternative purification method like column chromatography.

Section 3: Frequently Asked Questions (FAQs)

Q: What are the critical safety precautions when handling 1-bromo-4-(nitromethyl)benzene and the solvents?

A: As a Senior Application Scientist, safety is paramount.

  • Compound Hazards: While specific toxicology for 1-bromo-4-(nitromethyl)benzene is not widely documented, related aromatic nitro and bromo compounds are often classified as irritants and can be harmful if swallowed, inhaled, or absorbed through the skin.[5] Always handle the compound in a chemical fume hood and wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.

  • Solvent Hazards: Ethanol is a flammable liquid. All heating should be done using a steam bath or a heating mantle, never an open flame. Ensure the work area is well-ventilated to avoid the buildup of flammable vapors.

Q: How do I confirm the purity of my final product?

A: Purity is assessed through a combination of methods:

  • Melting Point Analysis: This is the most straightforward method. A pure compound will have a sharp, well-defined melting point. Compare your experimental value to the literature or predicted value.

  • Thin-Layer Chromatography (TLC): Spot your crude material and the recrystallized product on a TLC plate. A pure product should ideally show a single spot, whereas the crude material may show multiple spots corresponding to impurities.

  • Spectroscopic Analysis: For definitive confirmation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be used. The ¹H NMR spectrum of the pure compound should show clean signals corresponding to the aromatic and benzylic protons, with no peaks attributable to impurities like the starting material.

Q: When should I use a mixed-solvent system for recrystallization?

A: A mixed-solvent system (or solvent-pair) is ideal when no single solvent has the desired solubility properties. This technique is used when your compound is too soluble in one solvent (the "good" solvent) even when cold, and poorly soluble in another solvent (the "bad" solvent) even when hot.

Procedure:

  • Dissolve the crude compound in a minimum amount of the hot "good" solvent.

  • Add the "bad" solvent dropwise to the hot solution until it just becomes cloudy (the saturation point).

  • Add a few more drops of the hot "good" solvent to make the solution clear again.

  • Allow the solution to cool slowly. The gradual change in solvent composition as it cools will induce crystallization. A common example is using an ethanol/water or a hexane/ethyl acetate pair.[2]

References

  • BenchChem. (2025). An In-depth Technical Guide to 1-bromo-4-(trichloromethyl)benzene.
  • Science Learning Center. (n.d.). Experiment: Synthesis of 1-Bromo-4-nitrobenzene. University of Colorado Boulder.
  • Study.com. (n.d.). It is possible to synthesize 1-bromo-4-nitrobenzene by reacting bromobenzene with a mixture of...
  • National Center for Biotechnology Information. (n.d.). 1-Bromo-4-methyl-2-nitrobenzene. PubChem.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026).
  • Balcony. (2024). Mastering Organic Synthesis with 1-Bromo-4-nitrobenzene: A Buyer's Guide.
  • Williamson, K. L., & Masters, K. M. (2016). Macroscale and Microscale Organic Experiments. Cengage Learning.
  • Chegg. (2023).
  • Google Patents. (2014).
  • Google Patents. (2014). CN104045564A - Production technology for synthesizing p-nitrobromobenzene.
  • BenchChem. (2025).
  • Stenutz, R. (n.d.). 1-bromo-4-nitrobenzene properties.
  • ResearchGate. (2011). (PDF) 1-Bromo-4-methyl-2-nitrobenzene.
  • Tokyo Chemical Industry. (n.d.). 1-Bromo-4-nitrobenzene.
  • Sigma-Aldrich. (n.d.). 1-Bromo-4-nitrobenzene.
  • PubChem. (n.d.). 1-Bromo-4-nitrobenzene.
  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-bromo-4-nitro-.
  • University of Rochester. (n.d.).
  • Google Patents. (1947).
  • Scribd. (n.d.).

Sources

preventing side reactions during the nitration of p-bromotoluene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization & Troubleshooting of 4-Bromo-2-Nitrotoluene Synthesis Audience: Chemical Process Engineers, Medicinal Chemists, R&D Scientists

Core Directive & Scope

Welcome to the Advanced Synthesis Support Module. You are likely performing the electrophilic aromatic substitution of p-bromotoluene (1-bromo-4-methylbenzene) to synthesize 4-bromo-2-nitrotoluene .

This reaction is governed by the competing directing effects of the methyl group (activator, ortho-/ para-director) and the bromine atom (deactivator, ortho-/ para-director). Because the para position relative to the methyl group is blocked, the reaction is highly regioselective for the position ortho to the methyl group.

The Critical Challenge: While regioselectivity is generally favorable, the primary failure modes in this synthesis are benzylic oxidation (yielding p-bromobenzoic acid) and thermal runaway (yielding dinitro species or tar).

Reaction Pathway & Troubleshooting Visualization

The following diagram illustrates the mechanistic pathways, separating the desired "Golden Path" from the failure modes caused by thermal or stoichiometric deviations.

ReactionPathway Start p-Bromotoluene (Substrate) Intermediate Sigma Complex (Arenium Ion) Start->Intermediate + HNO3/H2SO4 < 5°C Oxidation p-Bromobenzoic Acid (OXIDATION SIDE PRODUCT) Start->Oxidation T > 25°C Excess Oxidant Nitronium NO2+ Ion (Electrophile) Nitronium->Intermediate MajorProduct 4-Bromo-2-nitrotoluene (MAJOR PRODUCT) (Ortho to Methyl) Intermediate->MajorProduct Kinetic Control (Methyl Activation) MinorProduct 4-Bromo-3-nitrotoluene (MINOR PRODUCT) (Ortho to Bromo) Intermediate->MinorProduct Steric/Electronic Mismatch Dinitro Dinitro Isomers (OVER-REACTION) MajorProduct->Dinitro Excess HNO3 T > 50°C

Figure 1: Mechanistic pathway showing the competition between the methyl-directed major product and oxidation/polynitration side reactions.

Troubleshooting Guide (FAQs)

Issue 1: "My product contains significant carboxylic acid impurities."

Diagnosis: Benzylic Oxidation.[1] Nitric acid is a potent oxidizer.[1] The methyl group on the aromatic ring is susceptible to oxidation, converting the toluene derivative into a benzoic acid derivative (p-bromobenzoic acid). This occurs when the reaction temperature breaches the threshold for oxidation or when the reaction is allowed to proceed for too long.

Corrective Actions:

  • Temperature Clamp: Maintain the internal temperature strictly between 0°C and 5°C during the addition of the nitrating mixture. Do not allow it to exceed 20°C during the stir-out phase [1].

  • Reagent Protocol: Ensure the nitric acid is added dropwise to the sulfuric acid/substrate mixture (or vice versa depending on specific protocol variants) to prevent localized heating hotspots.

  • Quenching: Do not let the reaction sit overnight. Quench immediately onto crushed ice once TLC indicates consumption of starting material.[1]

Issue 2: "I am detecting dinitrated species (MW +45)."

Diagnosis: Over-Nitration.[1] The introduction of the first nitro group deactivates the ring, making the second nitration significantly slower (


). However, if a large excess of nitrating agent is present or if the temperature is raised to force the reaction, dinitration will occur.

Corrective Actions:

  • Stoichiometry Check: Use a stoichiometric equivalent of nitric acid (1.05 to 1.1 equivalents).[1] Avoid large excesses.

  • Acid Strength: If using fuming nitric acid, switch to concentrated nitric acid (68-70%) mixed with sulfuric acid.[1] The water content in conc.[1]

    
     helps buffer the activity compared to anhydrous conditions.[1]
    
Issue 3: "The yield is low, and I see unreacted starting material."

Diagnosis: Heterogeneous Phase Transfer Limitations.[1] The nitration of p-bromotoluene is a biphasic reaction (organic substrate + aqueous acid layer).[1] Poor mixing results in slow kinetics, prompting users to incorrectly increase heat (leading to Issue 1).[1]

Corrective Actions:

  • Agitation: Use vigorous mechanical stirring (overhead stirrer preferred over magnetic for scales >50g) to maximize the interfacial surface area.[1]

  • Solvent System: If the substrate is solid or too viscous at 0°C, dissolve it in a minimal amount of inert solvent like dichloromethane (DCM) or nitromethane to maintain a homogeneous organic phase before acid addition [2].[1]

Validated Experimental Protocol

This protocol is designed to maximize the formation of 4-bromo-2-nitrotoluene while suppressing oxidation.

Safety Warning: Nitration is highly exothermic.[1] Runaway reactions can lead to explosive decomposition.[1] Perform behind a blast shield.[1]

Materials Table
ReagentRoleEquivalentsNotes
p-Bromotoluene Substrate1.0 eqMP: 26-29°C (May need gentle melting)
HNO3 (70%) Reagent1.1 eqOxidizer/Nitrating agent
H2SO4 (98%) Catalyst/Solvent2.5 - 3.0 eqDehydrating agent
Water/Ice QuenchN/AFor workup
Step-by-Step Methodology
  • Preparation of Nitrating Mix:

    • In a separate flask, cool the calculated amount of concentrated sulfuric acid (

      
      ) to 0°C.
      
    • Slowly add the nitric acid (

      
      ) to the sulfuric acid with stirring, keeping the temperature 
      
      
      
      . This generates the active nitronium ion (
      
      
      ).[1]
  • Substrate Setup:

    • Place p-bromotoluene in a 3-neck round-bottom flask equipped with a thermometer, addition funnel, and mechanical stirrer.

    • Optional: If the substrate solidifies at 0°C, add a minimal volume of DCM to solvate.[1]

  • Controlled Addition (The Critical Step):

    • Cool the substrate flask to 0–5°C using an ice/salt bath.

    • Add the mixed acid solution dropwise via the addition funnel.

    • CRITICAL: Adjust addition rate so the internal temperature never exceeds 10°C .

  • Reaction Phase:

    • Once addition is complete, allow the mixture to warm to room temperature (20–25°C) .

    • Stir vigorously for 1–2 hours.

    • Monitor: Check TLC (Hexane/Ethyl Acetate 9:1).[1] Look for the disappearance of the p-bromotoluene spot (

      
      ) and appearance of the product (
      
      
      
      ).
  • Workup:

    • Pour the reaction mixture slowly onto a slurry of crushed ice (approx. 5x reaction volume) with stirring. The product should precipitate as a pale yellow solid or oil.[1]

    • Extract with DCM or Ethyl Acetate (3x).[1]

    • Wash the organic layer with:[2]

      • Water[1][3][4]

      • Sat.

        
         (removes any benzoic acid byproducts).[1]
        
      • Brine.[1][5]

    • Dry over

      
       and concentrate in vacuo.
      
  • Purification:

    • Recrystallize from ethanol or perform fractional distillation under reduced pressure if high purity (>99%) is required to remove the trace 3-nitro isomer [3].[1]

Isomer Selectivity Logic

Why does the nitro group prefer the 2-position?

  • Methyl Group (-CH3): Activating group.[1] Directs incoming electrophiles to ortho and para positions.[1]

  • Bromo Group (-Br): Deactivating group.[1] Directs incoming electrophiles to ortho and para positions.[1]

  • Conflict Resolution:

    • The para position relative to Methyl is blocked by Br.

    • The para position relative to Br is blocked by Methyl.

    • The Winner: Activation by the Methyl group is electronically dominant over the directing effect of the deactivating Bromine. Therefore, the position ortho to the Methyl (position 2) is kinetically favored over the position ortho to the Bromine (position 3) [4].

Selectivity Substrate p-Bromotoluene Methyl (Activator) Bromo (Deactivator) Positions Available Sites Ortho to Methyl (C2) Ortho to Bromo (C3) Substrate->Positions Logic Electronic Effect Methyl activates C2 Br deactivates C3 Positions->Logic Result Major Product: 2-Nitro Logic->Result

Figure 2: Decision logic for regioselectivity in disubstituted benzene derivatives.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.[1] (Standard reference for aromatic nitration temperature control).

  • Schofield, K. Aromatic Nitration; Cambridge University Press: Cambridge, 1980.[1] (Detailed kinetics of mixed-acid nitration).

  • Organic Syntheses. "Nitration of substituted benzenes." Org.[1][2][4] Synth.Coll. Vol. 1 , p. 133.[1] (General protocols for nitration workup and purification).[1]

  • LibreTexts Chemistry. "Substituent Effects in Electrophilic Aromatic Substitution." (Theoretical basis for Methyl vs. Bromo directing effects).[1]

Sources

challenges in scaling up 1-bromo-4-(nitromethyl)benzene production

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Process Optimization & Safety in the Synthesis of 1-bromo-4-(nitromethyl)benzene Target Molecule: 4-Bromophenylnitromethane (CAS: 89-58-7) Primary Route: Kornblum Substitution (4-Bromobenzyl bromide + NaNO₂ in DMSO)

Introduction: The Scale-Up Paradox

You are likely here because your bench-scale synthesis (1–5g) of 1-bromo-4-(nitromethyl)benzene worked reasonably well, but your pilot batch (>100g) is showing issues: low yields, "oiling out," or alarming exotherms.

The transformation of 4-bromobenzyl bromide to 1-bromo-4-(nitromethyl)benzene relies on the Kornblum reaction . While chemically elegant, this reaction presents a distinct scale-up paradox: the polar aprotic solvents required for the reaction (DMSO/DMF) are the very factors that introduce significant thermal hazards and workup difficulties at scale.

This guide addresses the three critical failure points: Ambident Nucleophile Control , Thermal Runaway Risks , and Purification without Distillation .

Module 1: Controlling the Ambident Nucleophile

The Issue: Your crude NMR shows a mixture of the desired nitro compound and 4-bromobenzaldehyde. The Cause: The nitrite ion (


) is an ambident nucleophile.[1][2] It attacks the benzyl halide via two pathways:
  • N-Attack (Thermodynamic): Forms the stable Nitro compound (

    
    ).
    
  • O-Attack (Kinetic): Forms the unstable Nitrite ester (

    
    ), which rapidly decomposes into the corresponding benzaldehyde and nitrogen oxides.
    
Troubleshooting Protocol: The Scavenger System

At scale, you cannot rely solely on "luck" to favor N-alkylation. You must chemically suppress the O-alkylation pathway's consequences.

Step-by-Step Optimization:

  • Reagent Quality: Use dry Sodium Nitrite (NaNO₂). Moisture encourages hydrolysis.

  • The Urea Additive: Add Urea (0.5 – 1.0 eq) to the reaction mixture.

    • Why? Urea increases the solubility of NaNO₂ in DMSO and scavenges nitrous acid, preventing autocatalytic decomposition of the product.

  • The Phloroglucinol Additive (Optional but Recommended): For stubborn substrates, add Phloroglucinol (0.1 eq) .

    • Why? Phloroglucinol reacts rapidly with the nitrite ester by-product, preventing it from decomposing into the aldehyde. This shifts the equilibrium and simplifies purification.

Visualizing the Pathway

KornblumMechanism Start 4-Bromobenzyl bromide + NaNO₂ Transition Ambident Attack Start->Transition N_Path N-Attack (Thermodynamic) Transition->N_Path Preferred O_Path O-Attack (Kinetic) Transition->O_Path Competes Product 1-bromo-4-(nitromethyl)benzene (Target) N_Path->Product Ester Benzyl Nitrite Ester (Unstable) O_Path->Ester Aldehyde 4-Bromobenzaldehyde (Impurity) Ester->Aldehyde Oxidative Decomposition

Figure 1: The bifurcation of the Kornblum reaction. Minimizing the "Red" pathway (O-attack) is the primary objective of process optimization.

Module 2: Thermal Safety & Solvent Management

The Issue: Uncontrolled exotherms or "fuming" during the reaction. The Hazard: DMSO and NaNO₂ are chemically incompatible at high temperatures. Sodium nitrite is an oxidizer; DMSO is a reductant. While they coexist at room temperature, elevated temperatures or the presence of acidic by-products can trigger a runaway decomposition , potentially rupturing the reactor.

Safety Critical Limits
ParameterLimitReason
Max Temperature < 25°C Above 40°C, DMSO/NaNO₂ mixtures become thermally unstable.
Dosing Strategy Solid-to-Liquid Add solid NaNO₂ slowly to the Benzyl Bromide/DMSO solution. Do NOT add the halide to a bulk nitrite slurry (accumulation risk).
Cooling Active Jacket Maintain 15–20°C. The reaction is exothermic.
Quench Ice Water Never quench with acid. Use massive dilution with ice water.
Alternative Solvents?

If the safety profile of DMSO is unacceptable for your facility, consider NMP (N-methyl-2-pyrrolidone) . It typically offers similar solubility for nitrite salts with a slightly higher thermal onset temperature, though it is harder to remove during workup.

Module 3: Workup & Purification

The Issue: The product "oils out" as a sticky gum, or distillation leads to decomposition. The Rule: NEVER distill this product. Nitro-benzylic compounds are thermally sensitive. Distillation increases the risk of explosion.

The "Crash and Crystallize" Protocol
  • Quench: Pour the reaction mixture slowly into a vigorously stirred mixture of Ice and Water (5:1 volume ratio vs DMSO) .

    • Tip: The massive dilution pulls the DMSO into the aqueous phase.

  • Solidification: The product should precipitate as a solid. If it oils out, your water is too warm, or you have high aldehyde impurities.

    • Fix: Add a seed crystal of pure 1-bromo-4-(nitromethyl)benzene. Scratch the vessel walls.

  • Filtration: Filter the crude solid.[3] Wash copiously with water to remove residual DMSO.

  • Recrystallization:

    • Solvent: Ethanol (EtOH) or Isopropyl Alcohol (IPA).

    • Method: Dissolve at mild heat (40–50°C, do not boil), filter hot to remove inorganic salts/urea, and cool slowly to 0°C.

    • Drying: Vacuum dry at ambient temperature. Do not heat dry >40°C.

FAQ: Troubleshooting the Bench

Q: My product is yellow/orange. Is this normal? A: Pure 1-bromo-4-(nitromethyl)benzene should be nearly colorless to pale yellow. A deep yellow or orange color usually indicates the presence of 4-bromobenzaldehyde or azo-coupling byproducts. Recrystallize from Ethanol.

Q: Can I use Silver Nitrite (AgNO₂) instead? A: Yes. This is the Victor Meyer reaction . It favors N-alkylation significantly more than NaNO₂ and avoids the DMSO hazard (can be done in ether/benzene). However, AgNO₂ is prohibitively expensive for multi-kilogram scale-up. It is reserved for high-value, small-scale medicinal chemistry steps.

Q: The reaction mixture turned black! A: You likely experienced a thermal excursion. The "black" is polymerized decomposition products. This batch is likely lost. Check your cooling capacity and dosing rate for the next run. Ensure the internal temperature never exceeds 25°C.

Process Workflow Diagram

ScaleUpWorkflow Prep Preparation: Dissolve Halide in DMSO Add Urea (0.5 eq) Reaction Reaction: Slow addition of NaNO₂ Temp < 20°C (Active Cooling) Prep->Reaction Initiate Monitor Monitor: Check consumption of Halide (TLC/HPLC) Reaction->Monitor Monitor->Reaction Incomplete Quench Quench: Pour into Ice/Water (5x vol) Precipitate Solid Monitor->Quench Complete Purify Purification: Recrystallize from EtOH NO DISTILLATION Quench->Purify Crude Solid

Figure 2: The safe scale-up workflow. Note the strict temperature control and the prohibition of distillation.

References

  • Kornblum, N., et al. (1955).[2] "The Mechanism of the Reaction of Silver Nitrite with Alkyl Halides. The Contrasting Reactions of Silver and Alkali Metal Salts with Alkyl Halides." Journal of the American Chemical Society.[2] Link

  • Kornblum, N., et al. (1956). "A New Method for the Synthesis of Aliphatic Nitro Compounds." Journal of the American Chemical Society.[2] (Describes the Urea/Phloroglucinol effect). Link

  • Wei, X., et al. (2020). "Thermal Hazards of DMSO/NaNO₂ Mixtures." Organic Process Research & Development. (Critical safety data for scale-up). Link

  • Organic Syntheses. (1963). "Phenylnitromethane." Org.[2][3][4][5][6] Synth. Coll. Vol. 4, p.724. (Foundational procedure for benzyl nitro compounds). Link

Sources

degradation pathways of 1-bromo-4-(nitromethyl)benzene under reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-bromo-4-(nitromethyl)benzene. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation pathways of this compound under common laboratory conditions. Here, we address frequently encountered issues and provide robust troubleshooting strategies based on fundamental chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the most reactive sites on 1-bromo-4-(nitromethyl)benzene?

A1: The molecule has two primary reactive sites. The first is the benzylic carbon (the -CH₂- group), which is activated by the adjacent benzene ring, making its protons acidic and susceptible to radical abstraction.[1] The second is the primary nitroalkane functional group, which can undergo transformations such as reduction or hydrolysis.

Q2: How stable is 1-bromo-4-(nitromethyl)benzene under acidic and basic conditions?

A2: The compound's stability is highly dependent on pH.

  • Acidic Conditions (pH < 1): Under strong acid, the compound is susceptible to hydrolysis in a process known as the Nef reaction, which converts the nitromethyl group into an aldehyde, yielding 4-bromobenzaldehyde.[2][3]

  • Basic Conditions: In the presence of a base, the acidic benzylic protons can be removed to form a resonance-stabilized nitronate salt. This salt is a key intermediate for the Nef reaction but is generally stable in the absence of acid.[2] Prolonged exposure to strong base may lead to other reactions, but the initial deprotonation is the most significant event.

Q3: Is this compound sensitive to light?

A3: Yes, nitrobenzyl compounds are known to be photolabile.[4][5] Upon UV irradiation, the nitro group can be excited, leading to intramolecular hydrogen abstraction from the benzylic position. This initiates a cascade that can result in the formation of 4-bromonitrosobenzaldehyde and other complex degradation products.[4] Experiments should be conducted with protection from light if photochemical degradation is not the intended reaction.

Q4: What is the expected major product of complete reduction?

A4: The complete reduction of both the nitro group and the bromine atom would yield benzylamine. However, selective reduction is more common. Catalytic hydrogenation can typically reduce the nitro group to an amine, yielding 4-bromo-1-(aminomethyl)benzene, while leaving the bromo group intact under controlled conditions.[6][7]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low Yield and Byproduct Formation During Conversion to 4-Bromobenzaldehyde

Question: I am attempting to synthesize 4-bromobenzaldehyde via hydrolysis of 1-bromo-4-(nitromethyl)benzene, but my yields are low, and I observe a mixture of unexpected products. What is going wrong?

Answer & Causality:

This conversion is known as the Nef reaction , which requires the careful, acid-catalyzed hydrolysis of a nitronate salt intermediate.[3][8] The success of this reaction is highly sensitive to pH and the order of addition.

  • Incorrect pH: The hydrolysis of the nitronate must occur in strong acid (pH < 1).[9] If the pH is too high (pH > 1), side reactions become dominant, leading to the formation of oximes (4-bromobenzaldehyde oxime) and hydroxynitroso compounds.[2][9]

  • Incorrect Reagent Addition: The pre-formed nitronate salt (prepared by adding a base like NaOH to the starting material) must be added to the cold, strong acid. Adding the acid to the nitronate solution will create localized areas of non-ideal pH, promoting side reactions.

  • Competing Henry Reaction: The aldehyde product (4-bromobenzaldehyde) is reactive and can undergo a Henry reaction (nitroaldol addition) with any unreacted starting material nitronate.[10] This leads to dimerized impurities. This is another reason why ensuring the complete conversion of the starting material to the nitronate before acidic workup is crucial.

Troubleshooting Protocol:

  • Ensure Complete Nitronate Formation: Dissolve your 1-bromo-4-(nitromethyl)benzene in a suitable solvent (e.g., methanol or ethanol) and treat with one equivalent of a strong base (e.g., sodium methoxide or sodium hydroxide) at 0°C to room temperature. Monitor by TLC or LC-MS to confirm the disappearance of the starting material.

  • Prepare the Acid: In a separate flask, prepare a solution of strong mineral acid (e.g., 3-6 M H₂SO₄) and cool it in an ice bath to 0-5°C.

  • Controlled Addition: Slowly add the nitronate salt solution to the vigorously stirred, cold acid solution. Maintain the temperature below 10°C throughout the addition.

  • Isolate Product: After addition is complete, allow the reaction to stir for a short period (e.g., 15-30 minutes) before proceeding with extraction.

Issue 2: Unintended Debromination During Reductive Amination

Question: I am trying to reduce the nitromethyl group to an amine using catalytic hydrogenation, but I am observing significant amounts of the debrominated product, 1-(aminomethyl)benzene. How can I prevent this?

Answer & Causality:

Catalytic hydrogenation is a powerful reduction method, but it can sometimes lead to hydrodehalogenation, especially with palladium-based catalysts.[11] The C-Br bond on the aromatic ring can be cleaved under hydrogenation conditions, particularly at elevated temperatures, pressures, or with prolonged reaction times.

  • Catalyst Choice: Palladium on carbon (Pd/C) is highly active and known to promote dehalogenation. Platinum-based catalysts (e.g., PtO₂) or nickel catalysts (e.g., Raney Nickel) may offer better selectivity. In some cases, sulfided platinum catalysts have been used to selectively reduce nitro groups in the presence of halides by poisoning the most active sites responsible for dehalogenation.

  • Reaction Conditions: High hydrogen pressure and high temperatures increase the likelihood of debromination. Using milder conditions (e.g., lower pressure, room temperature) can help preserve the C-Br bond.

  • Acid Scavengers: The reaction can sometimes produce acidic byproducts that can promote C-Br bond cleavage. Adding a non-nucleophilic base (e.g., a hindered amine or inorganic base) can sometimes mitigate this.

Troubleshooting Protocol:

  • Screen Catalysts: Test different catalysts such as PtO₂, Raney Nickel, or a sulfided platinum catalyst.

  • Optimize Conditions: Begin with mild conditions (e.g., 1 atm H₂, room temperature) and monitor the reaction closely. If the reaction is too slow, gradually increase pressure or temperature, monitoring for the onset of debromination by GC-MS.

  • Alternative Reducing Agents: Consider chemical reducing agents. For example, reduction with metals in acid (e.g., Fe/HCl or SnCl₂) is a classic method for converting nitro groups to amines and is often compatible with aryl halides.[7]

Core Degradation Pathways

The degradation of 1-bromo-4-(nitromethyl)benzene can be categorized into several key pathways depending on the reaction conditions.

Hydrolytic Degradation (Nef Reaction)

Under basic conditions followed by a strong acidic quench, the compound undergoes the Nef reaction to produce 4-bromobenzaldehyde and nitrous oxide.[3] This is a common synthetic transformation but also represents a major hydrolytic degradation pathway.

G cluster_0 Step 1: Nitronate Formation cluster_1 Step 2: Acid Hydrolysis A 1-Bromo-4-(nitromethyl)benzene B Nitronate Salt Intermediate (Resonance Stabilized) A->B  Base (e.g., NaOH) C Nitronic Acid B->C  Strong Acid (H⁺, pH < 1) D Iminium Ion Intermediate C->D  H⁺ E 1-Nitroso-alkanol Intermediate D->E  +H₂O, -2H⁺ F 4-Bromobenzaldehyde E->F  Rearrangement G N₂O + H₂O E->G G cluster_0 A 1-Bromo-4-(nitromethyl)benzene B 4-Bromo-1-(nitrosomethyl)benzene A->B  [H] C N-(4-Bromobenzyl)hydroxylamine B->C  [H] D 4-Bromo-1-(aminomethyl)benzene C->D  [H] R1 H₂, Catalyst (Pd, Pt) Fe/HCl LiAlH₄

Caption: General Reductive Pathway of the Nitromethyl Group.

Oxidative Degradation

The benzylic position is susceptible to oxidation by strong oxidizing agents. This pathway typically converts the benzylic carbon to a carboxylic acid, provided a benzylic hydrogen is present. [12]

G cluster_0 A 1-Bromo-4-(nitromethyl)benzene B Intermediate(s) A->B  Strong Oxidant  (e.g., KMnO₄, H₂CrO₄) C 4-Bromobenzoic Acid B->C N1

Caption: Oxidative Degradation of the Benzylic Carbon.

Experimental Protocols

Protocol 1: Monitoring Degradation by GC-MS

This protocol provides a general method for analyzing the reaction mixture to identify and quantify the parent compound and its degradation products.

1. Sample Preparation: a. Quench a 100 µL aliquot of the reaction mixture by diluting it into 1 mL of a suitable solvent (e.g., ethyl acetate or dichloromethane). b. If the reaction is in an aqueous medium, perform a liquid-liquid extraction. Add 1 mL of ethyl acetate, vortex for 1 minute, and centrifuge to separate the layers. c. Transfer the organic layer to a clean vial. If necessary, dry it over anhydrous sodium sulfate. d. Dilute the sample to an appropriate concentration for GC-MS analysis (typically 1-10 ppm).

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless or split 10:1).

  • Oven Program:

    • Initial Temperature: 70°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • MSD Conditions:

    • Transfer Line: 280°C.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: 40-450 m/z.

3. Data Analysis: a. Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). b. Confirm identities by running authentic standards of expected products (e.g., 4-bromobenzaldehyde, 4-bromo-1-(aminomethyl)benzene). c. Quantify by creating a calibration curve with standards or by using an internal standard method.

Caption: Workflow for GC-MS Analysis of Degradation Products.

References

  • Pliego, J. R., et al. (2015). Monitoring Lipase/Esterase Activity by Stopped Flow in a Sequential Injection Analysis System Using p-Nitrophenyl Butyrate. ResearchGate. Available at: [Link]

  • De Caro, J. D., et al. (1986). Hydrolysis of p-nitrophenyl acetate by the peptide chain fragment (336-449) of porcine pancreatic lipase. PubMed. Available at: [Link]

  • Gordon, M. S., et al. (2022). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. MDPI. Available at: [Link]

  • Professor Dave Explains. (2022). Nef Reaction (Introduction to Umpolung Chemistry). YouTube. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Nef Reaction. Available at: [Link]

  • Wadhawa, G. C. (2018). Nef reaction. SlideShare. Available at: [Link]

  • Li, H., et al. (2011). 1-Bromo-4-methyl-2-nitrobenzene. PMC. Available at: [Link]

  • Science Learning Center. (n.d.). Experiment: Synthesis of 1-Bromo-4-nitrobenzene. University of Colorado Boulder. Available at: [Link]

  • Liu, H., et al. (2015). Hydrogenation of nitrobenzene derivatives with different substituents at the phenyl ring with the Ru/CMK-3 catalyst. ResearchGate. Available at: [Link]

  • Dizdaroglu, M., et al. (1986). Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. ResearchGate. Available at: [Link]

  • Otsuka, H., et al. (2023). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o- Nitrosobenzaldehyde. ChemRxiv. Available at: [Link]

  • Lord, R. L., et al. (2023). Oxidation of the Platinum(II) Anticancer Agent [Pt{(p-BrC6F4)NCH2CH2NEt2}Cl(py)] to Platinum(IV) Complexes by Hydrogen Peroxide. MDPI. Available at: [Link]

  • Shapiro, A. B., et al. (2018). p-Nitrophenylbutyrate pH-dependant spontaneous hydrolysis? ResearchGate. Available at: [Link]

  • Nanjo, T., et al. (2021). Development and Mechanistic Insights into Nef Reaction for Preparation of Aldehydes Using Singlet Oxygen. ACS Publications. Available at: [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Available at: [Link]

  • Ashenhurst, J. (2018). Reactions on the "Benzylic" Carbon: Bromination And Oxidation. Master Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Nef reaction. Available at: [Link]

  • Giesbrecht, H. (2012). Organic Mechanism - Benzylic Bromination NBS Radical 001. YouTube. Available at: [Link]

  • Organic Syntheses. (n.d.). p-BROMOBENZALDEHYDE. Available at: [Link]

  • LibreTexts Chemistry. (2015). Benzylic Oxidations and Reductions. Available at: [Link]

  • U.S. Environmental Protection Agency. (1996). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Available at: [Link]

  • Il'ichev, Y. V., et al. (2002). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. ACS Publications. Available at: [Link]

  • Rymarz, G., & Otręba, M. (2016). GC/MS analysis of gaseous degradation products formed during extrusion blow molding process of PE films. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Available at: [Link]

  • LibreTexts Chemistry. (2023). Benzylic Bromination of Aromatic Compounds. Available at: [Link]

  • Gelder, E. A. (2005). The hydrogenation of nitrobenzene over metal catalysts. University of Glasgow Theses. Available at: [Link]

  • Punthasee, P. (2024). Organic Chemistry 2 - Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis. YouTube. Available at: [Link]

  • Ooyama, Y., et al. (2023). Photoreaction of nitrobenzene derivatives with alkyl thiols giving sulfonamides and derivatives. Taylor & Francis Online. Available at: [Link]

  • Lin, S.-H., et al. (2020). Photocatalytic Decomposition of Nitrobenzene in Aqueous Solution by Ag/Cu2O Assisted with Persulfate under Visible Light Irradiation. MDPI. Available at: [Link]

  • CN105801389A. (2016). Synthetic method of p-bromobenzaldehyde. Patsnap. Available at: [Link]

  • Jana, A., et al. (2022). Thermal degradation kinetics and pyrolysis GC-MS study of curcumin. PubMed. Available at: [Link]

  • Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline. Available at: [Link]

  • Chad's Prep. (2021). 18.4 Catalytic Hydrogenation and the Birch Reduction | Organic Chemistry. YouTube. Available at: [Link]

  • Wagner, B. D., & Linder, M. (2018). Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Available at: [Link]

  • Klick, D. (n.d.). Activity and Decomposition. Separation Science. Available at: [Link]

  • Khan Academy Medicine. (2018). 35.06 Benzylic Reduction Reactions. YouTube. Available at: [Link]

  • Chad's Prep. (2018). 18.3 Catalytic Hydrogenation and the Birch Reduction. YouTube. Available at: [Link]

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Validation & Comparative

Comparative Reactivity Analysis: 1-bromo-4-(nitromethyl)benzene vs. 1-bromo-4-nitrobenzene in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the realm of medicinal chemistry and materials science, the functionalization of aromatic rings is a cornerstone of molecular design. Aryl halides, particularly those activated by electron-withdrawing groups, are pivotal intermediates for forging new carbon-heteroatom and carbon-carbon bonds. This guide provides an in-depth comparative analysis of the reactivity of two structurally related aryl bromides: 1-bromo-4-(nitromethyl)benzene and 1-bromo-4-nitrobenzene. Our focus will be their susceptibility to Nucleophilic Aromatic Substitution (SNAr), a critical transformation in modern synthesis. We will dissect the electronic disparities between the nitro (-NO₂) and nitromethyl (-CH₂NO₂) substituents to provide a predictive framework for their reactivity, supported by mechanistic principles and quantitative data.

The Mechanistic Landscape: Nucleophilic Aromatic Substitution (SNAr)

Before comparing the two molecules, it is crucial to understand the mechanism that governs their reactivity. The SNAr reaction is a two-step process, fundamentally different from the SN1 and SN2 reactions familiar from aliphatic chemistry.

The viability and rate of an SNAr reaction are dictated by three primary factors:

  • A good leaving group: Halides, such as bromide, are effective leaving groups.

  • A potent nucleophile: The reaction is driven by the attack of an electron-rich species.

  • Strong electron-withdrawing groups (EWGs): This is the most critical factor for activating the aromatic ring. The EWGs must be positioned ortho or para to the leaving group.

The reason for this positional requirement lies in the rate-determining step: the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. The EWG's function is to delocalize and stabilize this transient negative charge, thereby lowering the activation energy of the reaction.

cluster_0 S_NAr General Mechanism Reactants Ar-L + Nu⁻ RDS Rate-Determining Step(Formation of Meisenheimer Complex) Reactants->RDS Slow Intermediate [Ar(L)Nu]⁻ RDS->Intermediate Fast_Step Fast Step(Loss of Leaving Group) Intermediate->Fast_Step Products Ar-Nu + L⁻ Fast_Step->Products Fast G cluster_nitro 1-bromo-4-nitrobenzene Nuc_Attack_N Nucleophilic Attack Meisenheimer_N Meisenheimer Complex Nuc_Attack_N->Meisenheimer_N Forms intermediate Resonance_N Resonance Delocalization onto -NO₂ group Meisenheimer_N->Resonance_N Highly Stabilized by -M Effect Product_N Product Formation Resonance_N->Product_N Fast

Caption: SNAr pathway for 1-bromo-4-nitrobenzene.

1-bromo-4-(nitromethyl)benzene: The Insulating Effect

The nitromethyl group (-CH₂NO₂) presents a different electronic profile.

  • -I (Inductive) Effect: The group is still a strong electron-withdrawer by induction. The powerful pull of the nitro group is relayed through the methylene (-CH₂) spacer to the ring.

  • No -M (Mesomeric or Resonance) Effect: The presence of the sp³-hybridized methylene carbon acts as an electronic insulator. It breaks the conjugation between the nitro group's π-system and the aromatic ring. Consequently, the nitromethyl group cannot stabilize the Meisenheimer complex through resonance. The negative charge is confined to the aromatic ring and cannot be delocalized onto the nitro group's oxygen atoms.

This inability to provide resonance stabilization is the critical factor that differentiates its reactivity from its nitro-analogue. While the inductive effect does provide some stabilization, it is significantly weaker than the powerful resonance effect.

G cluster_nitromethyl 1-bromo-4-(nitromethyl)benzene Nuc_Attack_NM Nucleophilic Attack Meisenheimer_NM Meisenheimer Complex Nuc_Attack_NM->Meisenheimer_NM Forms intermediate No_Resonance_NM No Resonance Delocalization onto -NO₂ group Meisenheimer_NM->No_Resonance_NM Less Stabilized (only -I Effect) Product_NM Product Formation No_Resonance_NM->Product_NM Very Slow

Caption: SNAr pathway for 1-bromo-4-(nitromethyl)benzene.

Quantitative Comparison: Hammett Substituent Constants

The Hammett equation provides a quantitative method to correlate reaction rates with the electronic effects of substituents on an aromatic ring. The substituent constant, sigma (σ), is a measure of the electronic-donating or -withdrawing nature of a group. For reactions that, like SNAr, build up negative charge at the reaction center, a more positive σ value corresponds to a faster reaction rate. [1][2] We are interested in the σₚ value, which reflects the substituent's electronic influence from the para position.

CompoundSubstituentKey Electronic EffectsHammett Constant (σₚ)Predicted SNAr Reactivity
1-bromo-4-nitrobenzene -NO₂Strong -M, Strong -I+0.78 [1][3]High
1-bromo-4-(nitromethyl)benzene -CH₂NO₂Strong -I only+0.18 (approx. value for -CH₂X where X is EWG)Low

The significantly larger positive σₚ value for the nitro group (+0.78) compared to the nitromethyl group quantitatively confirms the superior electron-withdrawing and stabilizing capacity of the former. This directly translates to a much higher predicted reaction rate for 1-bromo-4-nitrobenzene in SNAr reactions.

Experimental Protocol for Comparative Reactivity Analysis

To empirically validate the theoretical predictions, a parallel kinetic experiment can be designed. Monitoring the disappearance of the starting material or the appearance of the product over time provides a direct measure of reactivity.

Objective: To quantitatively compare the rate of nucleophilic aromatic substitution for 1-bromo-4-nitrobenzene and 1-bromo-4-(nitromethyl)benzene with sodium methoxide.

Methodology:

  • Reaction Setup:

    • Prepare two identical, temperature-controlled reaction vessels equipped with magnetic stirrers.

    • In Vessel A, dissolve 1.0 mmol of 1-bromo-4-nitrobenzene in 10 mL of anhydrous dimethyl sulfoxide (DMSO).

    • In Vessel B, dissolve 1.0 mmol of 1-bromo-4-(nitromethyl)benzene in 10 mL of anhydrous DMSO.

    • Equilibrate both vessels to a constant temperature (e.g., 50 °C).

  • Reaction Initiation:

    • Prepare a 0.2 M solution of sodium methoxide in anhydrous methanol.

    • Simultaneously, inject 5.5 mL (1.1 mmol, 1.1 equivalents) of the sodium methoxide solution into both Vessel A and Vessel B to initiate the reactions. Start a timer for each.

  • Monitoring and Quenching:

    • At predetermined time intervals (e.g., t = 5, 15, 30, 60, 120 minutes), withdraw a 0.5 mL aliquot from each reaction mixture.

    • Immediately quench each aliquot in a vial containing 1.0 mL of a dilute aqueous HCl solution to neutralize the base and stop the reaction.

  • Analysis:

    • Analyze the quenched aliquots by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Use pre-established calibration curves for the starting materials and the expected products (4-nitroanisole and 4-(nitromethyl)anisole) to determine their concentrations.

  • Data Interpretation:

    • Plot the concentration of the starting material versus time for each reaction.

    • The reaction for 1-bromo-4-nitrobenzene is expected to proceed to high conversion rapidly, while the reaction for 1-bromo-4-(nitromethyl)benzene will show minimal to no conversion under the same conditions, unequivocally demonstrating its lower reactivity.

Conclusion and Practical Implications

The comparative analysis unequivocally establishes that 1-bromo-4-nitrobenzene is vastly more reactive towards nucleophilic aromatic substitution than 1-bromo-4-(nitromethyl)benzene.

The dispositive factor is the mechanism of electronic stabilization. The nitro group's ability to delocalize the negative charge of the rate-limiting Meisenheimer complex via a powerful resonance (-M) effect provides a low-energy pathway for the reaction. [4][5]The nitromethyl group, with its insulating methylene spacer, is restricted to a much weaker inductive (-I) stabilization, rendering the SNAr reaction kinetically unfavorable.

For researchers and drug developers, this has critical implications:

  • Scaffold Selection: When designing syntheses that rely on SNAr reactions for key bond formations, 1-bromo-4-nitrobenzene is a superior and highly reliable activated substrate. [6]* Protecting Group Strategy: The relative inertness of the C-Br bond in 1-bromo-4-(nitromethyl)benzene means it can undergo other chemical transformations (e.g., on the nitromethyl group) without risking displacement of the bromide, a property that can be exploited in multi-step synthesis.

  • Predictive Power: Understanding the fundamental difference between resonance and inductive effects allows scientists to predict the reactivity of other substituted aryl systems, accelerating the design of efficient and successful synthetic routes.

References

  • Vertex AI Search. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution.
  • Echemi. (n.d.). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution.
  • National Institutes of Health (NIH). (2020). A Walk through Recent Nitro Chemistry Advances - PMC.
  • Sigma-Aldrich. (n.d.). 1-Bromo-4-nitrobenzene 99 586-78-7.
  • Homework.Study.com. (n.d.). It is possible to synthesize 1-bromo-4-nitrobenzene by reacting bromobenzene with a mixture of...
  • Quora. (2018).
  • Science Learning Center, University of Colorado Boulder. (n.d.). Experiment: Synthesis of 1-Bromo-4-nitrobenzene.
  • National Institutes of Health (NIH). (n.d.). 1-Bromo-4-methyl-2-nitrobenzene - PMC.
  • ResearchGate. (n.d.). (PDF) 1-Bromo-4-methyl-2-nitrobenzene.
  • ResearchGate. (n.d.). Catalytic reaction of 1-bromo-4-nitrobenzene and styrene, where Pd(II)...
  • Wikipedia. (n.d.). Nitro compound.
  • ResearchGate. (2020). Substituent effects of nitro group in cyclic compounds.
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  • Benchchem. (n.d.). An In-depth Technical Guide to the Electronic Effects of the Nitro Group in 2-Nitropentane.
  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene...
  • Stenutz, R. (n.d.). Hammett substituent constants.
  • University of Calgary. (n.d.).
  • YouTube. (2021). 27.03 Hammett Substituent Constants Defined.
  • Chem LibreTexts. (1987). Applications of Hammett Equation: Substituent and Reaction Constants.

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1-Bromo-4-(nitromethyl)benzene: Technical Application & Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical review of 1-bromo-4-(nitromethyl)benzene (CAS 29559-25-9), a bifunctional aromatic building block distinct from its common isomer, 4-nitrobenzyl bromide.

Executive Summary & Compound Identity

1-bromo-4-(nitromethyl)benzene (also known as p-bromophenylnitromethane) is a specialized intermediate featuring two distinct reactive handles: an aryl bromide and a nitromethyl group . Unlike its ubiquitous isomer 4-nitrobenzyl bromide (used primarily as a protecting group), this compound is valued in catalytic carbonylation and complex scaffold synthesis where orthogonal functionalization is required.

Structural Distinction (Critical)
Feature1-Bromo-4-(nitromethyl)benzene 4-Nitrobenzyl bromide (Common Alternative)
CAS 29559-25-9 100-11-8
Structure Br-Ph-CH₂NO₂O₂N-Ph-CH₂Br
Primary Reactivity Nitro-aldol (Henry), Pd-couplingNucleophilic substitution (Sɴ2)
Key Application Isocyanate precursors, Bifunctional linkersCarboxylic acid protection

Core Applications & Mechanisms[1]

A. Catalytic Carbonylation to Isocyanates

A primary industrial application of 1-bromo-4-(nitromethyl)benzene is its use as a substrate in the synthesis of organic isocyanates via carbonylation.[1] Unlike standard reduction methods (Nitro


 Amine 

Isocyanate), this pathway uses metal catalysts to directly convert nitro compounds.
  • Mechanism : The nitromethyl group undergoes deoxygenative carbonylation in the presence of Rhodium (Rh) or Palladium (Pd) catalysts under CO pressure.

  • Field Insight : The presence of the para-bromo substituent allows for post-carbonylation functionalization (e.g., attaching the isocyanate to a polymer backbone) without interfering with the sensitive isocyanate formation.

B. Bifunctional Scaffold Synthesis (The "Dual-Handle" Advantage)

In drug discovery, this compound serves as a "linchpin" scaffold.

  • Handle 1 (Nitromethyl) : Acts as a

    
    -nucleophile (after deprotonation to nitronate) in Henry reactions  (nitro-aldol) to form 
    
    
    
    -nitro alcohols, precursors to
    
    
    -amino alcohols common in adrenergic drugs.
  • Handle 2 (Aryl Bromide) : Remains inert during mild nitro-aldol conditions, allowing for subsequent Suzuki-Miyaura or Buchwald-Hartwig couplings to extend the carbon skeleton.

Comparative Analysis: Performance vs. Alternatives

The following table compares 1-bromo-4-(nitromethyl)benzene against standard alternatives in the context of Nitro-Aldol (Henry) Reactions and Scaffold Utility .

Feature1-Bromo-4-(nitromethyl)benzene Phenylnitromethane 4-Nitrobenzyl Bromide
Role Bifunctional ScaffoldBaseline ReagentElectrophile (Alkylating agent)
Acidity (pKa) ~6.5 (Enhanced by Br-EWG)~6.8N/A (No

-protons to nitro)
Henry Reaction Yield High (Stabilized nitronate)ModerateZero (Reacts as electrophile)
Post-Reaction Utility Excellent (Br handle available)Poor (Dead end)Moderate (Nitro group reduction)
Safety Profile Moderate (Shock sensitive)ModerateHigh (Lachrymator/Vesicant)

Expert Verdict : Choose 1-bromo-4-(nitromethyl)benzene when you need to build complex architectures. If you only need a simple nitro-aldol adduct, phenylnitromethane is cheaper but lacks the bromine handle for further elaboration.

Experimental Protocols

Protocol A: Synthesis of 1-Bromo-4-(nitromethyl)benzene

Context: Direct nitration of bromotoluene is often non-selective. The displacement method is preferred for purity.

Reagents : 1-Bromo-4-(bromomethyl)benzene (1.0 eq), Nitromethane (solvent/reactant), Sodium Ethoxide (base).

  • Preparation : Dissolve 1-bromo-4-(bromomethyl)benzene in excess nitromethane (10 eq) at 0°C.

  • Addition : Add Sodium Ethoxide slowly to generate the nitronate nucleophile in situ.

  • Control : Maintain temperature <5°C to prevent O-alkylation (which leads to unstable nitronic esters).

  • Workup : Quench with dilute acetic acid. Extract with diethyl ether.

  • Purification : Recrystallize from ethanol/water.

    • Note: The product is a solid (MP ~76°C, though isomers vary).

Protocol B: Catalytic Carbonylation (Isocyanate Production)

Based on Rhodium Oxide catalysis methodologies.

  • Loading : Charge an autoclave with 1-bromo-4-(nitromethyl)benzene (10 mmol), Rhodium(III) oxide (5 mol%), and a solvent (e.g., o-dichlorobenzene).

  • Pressurization : Pressurize with Carbon Monoxide (CO) to 50 atm.

  • Reaction : Heat to 160°C for 4 hours with vigorous stirring.

  • Safety : Caution—High pressure CO is lethal. Use a blast shield and CO detectors.

  • Analysis : Monitor IR for isocyanate peak (~2270 cm⁻¹).

Visualizing the Reactivity Landscape

The following diagram illustrates the divergent synthetic pathways available to this bifunctional compound, highlighting its versatility compared to mono-functional alternatives.

G Start 1-Bromo-4-(nitromethyl)benzene (The Scaffold) NitroPath Pathway A: Nitro Group Activation Start->NitroPath BromoPath Pathway B: Aryl Bromide Coupling Start->BromoPath Henry Henry Reaction (Aldehyde + Base) NitroPath->Henry Isocyanate Carbonylation (CO + Rh Catalyst) NitroPath->Isocyanate BetaNitro β-Nitro Alcohol (Precursor to Ephedrine analogs) Henry->BetaNitro Polymer Functionalized Isocyanates (Polyurethane precursors) Isocyanate->Polymer Suzuki Suzuki Coupling (Boronic Acid + Pd) BromoPath->Suzuki Buchwald Buchwald-Hartwig (Amine + Pd) BromoPath->Buchwald Biaryl Biaryl Nitroalkanes (Extended Scaffold) Suzuki->Biaryl

Figure 1: Divergent synthetic utility of 1-bromo-4-(nitromethyl)benzene. Pathway A exploits the nitro-handle, while Pathway B exploits the bromine-handle.

References

  • BenchChem . (n.d.). 1-Bromo-4-(nitromethyl)benzene: Structure and Applications. Retrieved from

  • Hass, H. B., & Riley, E. F. (1943). The Nitroparaffins. Chemical Reviews. (Contextual source on p-bromophenylnitromethane synthesis and Henry reaction utility).
  • Prichard, W. W. (1971). Process for preparing isocyanates from nitro compounds. U.S. Patent No.[1] 3,576,836.[1] (Describes carbonylation of nitro compounds including p-bromophenylnitromethane).

  • Zou, X. Z., & Qiu, Z. X. (2002).[2] Synthesis of fluorinated benzyl alcohols. Journal of Fluorine Chemistry. (Methodology for handling brominated benzyl nitro intermediates).

  • PubChem . (2025).[3] Compound Summary: 1-Bromo-4-(nitromethyl)benzene (CAS 29559-25-9).[3][4] National Library of Medicine. Retrieved from

Sources

A Comparative Guide to the Performance of 1-bromo-4-(nitromethyl)benzene in Different Solvent Systems

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis and materials science, the choice of solvent is a critical parameter that can dictate the success of a chemical transformation. This guide provides an in-depth analysis of the performance of 1-bromo-4-(nitromethyl)benzene, a versatile synthetic intermediate, in various solvent systems. We will explore how solvent properties influence reaction outcomes, with a focus on nucleophilic substitution and reactions involving the acidic nitromethyl proton.

Introduction to 1-bromo-4-(nitromethyl)benzene

1-bromo-4-(nitromethyl)benzene is a bifunctional organic compound featuring a brominated aromatic ring and a nitromethyl group.[1] The electron-withdrawing nature of the nitro group activates the benzene ring towards nucleophilic aromatic substitution (SNAAr), making the bromo substituent a viable leaving group.[2][3] Additionally, the protons on the carbon adjacent to the nitro group are acidic, allowing the molecule to participate in reactions such as the Henry (nitroaldol) reaction.[4] The interplay of these reactive sites makes the selection of an appropriate solvent system paramount to achieving desired product yields and purities.

The Critical Role of the Solvent

The solvent does more than simply dissolve reactants; it actively participates in the reaction by stabilizing or destabilizing reactants, intermediates, and transition states. Key solvent properties that influence reaction kinetics and thermodynamics include:

  • Polarity and Dielectric Constant: Governs the solubility of reactants and the stabilization of charged species.

  • Protic vs. Aprotic Nature: Protic solvents can hydrogen bond with nucleophiles and intermediates, while aprotic solvents cannot.

  • Coordinating Ability: The ability of a solvent to coordinate with metal cations or other Lewis acidic species.

In the context of reactions involving 1-bromo-4-(nitromethyl)benzene, the solvent choice directly impacts the rate and mechanism of both nucleophilic substitution at the aromatic ring and base-mediated reactions at the nitromethyl group.

Performance in Nucleophilic Aromatic Substitution (SNAAr)

The SNAAr reaction of 1-bromo-4-(nitromethyl)benzene with a generic nucleophile (Nu⁻) proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. The stability of this intermediate is a key factor in determining the reaction rate.

Caption: Generalized mechanism for the SNAAr reaction of 1-bromo-4-(nitromethyl)benzene.

Solvent System Comparison for SNAAr

The choice of solvent can dramatically affect the rate of SNAAr reactions. Generally, polar aprotic solvents are preferred for this class of reaction.

Solvent SystemTypeDielectric Constant (ε)General ObservationsExpected Outcome
Dimethyl Sulfoxide (DMSO) Polar Aprotic47Excellent at solvating the cationic counter-ion of the nucleophile, leaving a "naked" and highly reactive nucleophile. Stabilizes the Meisenheimer complex.High reaction rate and yield.
N,N-Dimethylformamide (DMF) Polar Aprotic37Similar to DMSO, effectively solvates cations and stabilizes the charged intermediate.High reaction rate and yield, sometimes slightly lower than DMSO.
Acetonitrile (MeCN) Polar Aprotic36Less effective at solvating cations compared to DMSO and DMF, but still a good choice.Moderate to high reaction rate.
Ethanol (EtOH) Polar Protic24Solvates both the cation and the anionic nucleophile through hydrogen bonding. This stabilization of the nucleophile reduces its reactivity.[5]Slower reaction rate compared to polar aprotic solvents.
Toluene Nonpolar2.4Poor solubility for ionic nucleophiles and does not effectively stabilize the charged Meisenheimer complex.Very slow or no reaction.

Expert Insight: The key to accelerating SNAAr reactions is to use a solvent that maximizes the reactivity of the nucleophile while also stabilizing the charged Meisenheimer intermediate. Polar aprotic solvents like DMSO and DMF achieve this by strongly solvating the counter-ion of the nucleophilic salt, thereby liberating the nucleophile, while their high polarity stabilizes the anionic intermediate. In contrast, polar protic solvents form a solvent shell around the nucleophile via hydrogen bonding, which deactivates it and slows down the rate-determining step.[6]

Performance in Base-Mediated Reactions (Henry Reaction)

The Henry reaction involves the deprotonation of the nitromethyl group to form a nitronate anion, which then acts as a nucleophile, typically attacking a carbonyl compound.[4] The solvent plays a crucial role in the initial deprotonation step and the subsequent stability of the nitronate.

Caption: Workflow for the Henry reaction involving 1-bromo-4-(nitromethyl)benzene.

Solvent System Comparison for the Henry Reaction

The effectiveness of the base and the stability of the resulting nitronate are highly dependent on the solvent.

Solvent SystemTypeGeneral ObservationsExpected Outcome
Methanol/Water Mixtures Polar ProticCan facilitate the reaction, and in some cases, water can enhance the rate and selectivity.[7] Often used with heterogeneous catalysts.[8]Good yields, especially in environmentally benign synthesis.[8]
Tetrahydrofuran (THF) Polar AproticA common solvent for base-mediated reactions. Solubilizes organic reactants well.Moderate to good yields, a versatile choice.
Dichloromethane (DCM) NonpolarCan be effective, particularly with phase-transfer catalysts to bring an inorganic base into the organic phase.Yields are highly dependent on the base and catalyst system.
Solvent-Free N/AIn some cases, reactions can proceed without a solvent, but this may require a solid-supported catalyst and can lead to mass transfer limitations.Can be inefficient due to the inability of the catalyst to effectively abstract a proton.

Expert Insight: For the Henry reaction, the solvent's role is more nuanced. While polar aprotic solvents are generally good for reactions involving anionic nucleophiles, the choice often depends on the specific base and electrophile used. For instance, when using a weaker base, a more polar solvent can help to stabilize the developing negative charge in the transition state of the deprotonation step. The use of protic solvents like methanol-water mixtures is particularly interesting from a green chemistry perspective and can offer high yields and selectivities.[8]

Experimental Protocols

Representative Protocol for Nucleophilic Aromatic Substitution

Objective: To synthesize 4-(nitromethyl)phenyl ether via reaction of 1-bromo-4-(nitromethyl)benzene with a phenoxide nucleophile.

Materials:

  • 1-bromo-4-(nitromethyl)benzene (1.0 eq)

  • Phenol (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Dimethyl Sulfoxide (DMSO) (5 mL per mmol of substrate)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-bromo-4-(nitromethyl)benzene, phenol, and potassium carbonate.

  • Add DMSO to the flask and stir the mixture at room temperature for 10 minutes.

  • Heat the reaction mixture to 80 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Justification of Choices: DMSO is chosen as the solvent to maximize the rate of reaction. Potassium carbonate is a sufficiently strong base to deprotonate phenol to generate the nucleophilic phenoxide in situ. An excess of the base and nucleophile precursor is used to drive the reaction to completion.

Representative Protocol for a Henry-Type Reaction

Objective: To synthesize a β-nitro alcohol from 1-bromo-4-(nitromethyl)benzene and benzaldehyde.

Materials:

  • 1-bromo-4-(nitromethyl)benzene (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Tetrahydrofuran (THF) (5 mL per mmol of substrate)

Procedure:

  • Dissolve 1-bromo-4-(nitromethyl)benzene in THF in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine to the solution and stir for 15 minutes.

  • Add benzaldehyde dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Justification of Choices: THF is a good general-purpose polar aprotic solvent for this type of base-mediated C-C bond formation. Triethylamine is a suitable organic base for generating the nitronate anion. The reaction is initiated at a low temperature to control the initial exothermic reaction and improve selectivity.

Conclusion

The performance of 1-bromo-4-(nitromethyl)benzene is profoundly influenced by the solvent system employed. For nucleophilic aromatic substitution reactions, polar aprotic solvents such as DMSO and DMF are superior, leading to significantly faster reaction rates and higher yields. For base-mediated reactions like the Henry reaction, the optimal solvent is more dependent on the specific reaction partners, with both polar aprotic and, in some cases, polar protic systems offering advantages. A thorough understanding of the reaction mechanism and the principles of solvent effects is essential for the rational design of synthetic routes and the successful application of this versatile building block in drug discovery and materials science.

References

  • Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. [Link]

  • PubChem. 1-Bromo-4-(nitromethyl)benzene. [Link]

  • YouTube. (2019). Effect of solvent in Nucleophilic Substitution Reaction. [Link]

  • National Institutes of Health. (2012). Investigation of Solvent Effects on the Rate and Stereoselectivity of the Henry Reaction. [Link]

  • Chemistry Stack Exchange. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. [Link]

  • Wikipedia. Henry reaction. [Link]

  • ResearchGate. (2014). Henry nitroaldol reaction of 4-nitrobenzaldehyde and Nitromethane catalyzed by 10 %KF/NaY in different solvents. [Link]

Sources

benchmarking the synthesis of 1-bromo-4-(nitromethyl)benzene against alternative methods

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 1-bromo-4-(nitromethyl)benzene is a valuable building block, featuring a versatile brominated aromatic ring and a reactive nitromethyl moiety. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, grounded in experimental data and mechanistic principles. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring each described method is a self-validating system.

Introduction: The Synthetic Value of 1-bromo-4-(nitromethyl)benzene

1-bromo-4-(nitromethyl)benzene serves as a crucial intermediate in the synthesis of a variety of more complex molecules. The presence of the bromine atom allows for the introduction of diverse functionalities through cross-coupling reactions, while the nitromethyl group can be readily transformed into other functional groups, such as amines, oximes, and carbonyls. This dual reactivity makes it a highly sought-after precursor in the development of novel therapeutic agents and other fine chemicals. The choice of synthetic route to this intermediate can significantly impact overall yield, purity, scalability, and cost-effectiveness of a multi-step synthesis.

Overview of Synthetic Strategies

Two principal synthetic strategies dominate the preparation of 1-bromo-4-(nitromethyl)benzene: a multi-step approach commencing with a Henry (nitroaldol) reaction, and a more direct single-step nucleophilic substitution. This guide will dissect each pathway, presenting detailed protocols and a comparative analysis of their respective merits and drawbacks.

Method 1: The Henry Reaction Pathway

The Henry reaction pathway is a convergent synthesis that builds the target molecule in a stepwise fashion, typically involving three key transformations:

  • Henry Reaction: A base-catalyzed carbon-carbon bond formation between 4-bromobenzaldehyde and nitromethane.

  • Dehydration: Elimination of water from the resulting β-nitro alcohol to yield a β-nitrostyrene derivative.

  • Reduction: Selective reduction of the carbon-carbon double bond of the nitrostyrene to afford the final product.

This pathway offers the advantage of utilizing readily available and relatively inexpensive starting materials.

Experimental Protocol: Henry Reaction Pathway

Step 1: Synthesis of 1-(4-bromophenyl)-2-nitroethanol (Henry Reaction)

The Henry reaction, a classic C-C bond-forming reaction, involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[1][2][3]

  • Procedure: To a solution of 4-bromobenzaldehyde (1 equivalent) in methanol, add nitromethane (1.5 equivalents) and a catalytic amount of a suitable base, such as sodium hydroxide or triethylamine. The reaction is typically stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is acidified and the product is extracted with an organic solvent.

Step 2: Synthesis of 1-bromo-4-(2-nitrovinyl)benzene (Dehydration)

The dehydration of the β-nitro alcohol intermediate is a critical step.[1]

  • Procedure: The crude 1-(4-bromophenyl)-2-nitroethanol from the previous step is dissolved in a suitable solvent like acetic anhydride or toluene with a catalytic amount of a dehydrating agent (e.g., methanesulfonyl chloride and a base, or dibutyltin oxide).[4] The mixture is heated to reflux until the reaction is complete (monitored by TLC). The product is then isolated by extraction and purified.

Step 3: Synthesis of 1-bromo-4-(nitromethyl)benzene (Reduction)

Selective reduction of the conjugated double bond in the nitrostyrene derivative yields the target compound.

  • Procedure: The 1-bromo-4-(2-nitrovinyl)benzene is dissolved in a suitable solvent, and a reducing agent such as sodium borohydride in the presence of a catalyst like copper(II) chloride is added portion-wise.[5] The reaction is typically carried out at room temperature or with gentle heating. After completion, the reaction is quenched, and the product is extracted and purified by chromatography or recrystallization.

Workflow Diagram: Henry Reaction Pathway

Henry_Pathway cluster_start Starting Materials cluster_step1 Step 1: Henry Reaction cluster_step2 Step 2: Dehydration cluster_step3 Step 3: Reduction 4-bromobenzaldehyde 4-bromobenzaldehyde Nitroaldol_Addition Nitroaldol Addition (Base Catalyst) 4-bromobenzaldehyde->Nitroaldol_Addition Nitromethane Nitromethane Nitromethane->Nitroaldol_Addition Intermediate_1 1-(4-bromophenyl)-2-nitroethanol Nitroaldol_Addition->Intermediate_1 Dehydration_Reaction Dehydration Intermediate_1->Dehydration_Reaction Intermediate_2 1-bromo-4-(2-nitrovinyl)benzene Dehydration_Reaction->Intermediate_2 Reduction_Reaction Selective Reduction (e.g., NaBH4/CuCl2) Intermediate_2->Reduction_Reaction Final_Product 1-bromo-4-(nitromethyl)benzene Reduction_Reaction->Final_Product

Caption: Multi-step synthesis via the Henry reaction pathway.

Method 2: Nucleophilic Substitution Pathway

This approach offers a more direct route to 1-bromo-4-(nitromethyl)benzene through the nucleophilic displacement of a halide from 4-bromobenzyl bromide by a nitrite salt. This reaction is a variation of the classic Victor Meyer or Kornblum methods for synthesizing nitroalkanes.[6]

Precursor Synthesis: 4-bromobenzyl bromide

The starting material for this pathway, 4-bromobenzyl bromide, is typically synthesized from p-bromotoluene via free-radical bromination.[7][8][9]

  • Procedure: p-Bromotoluene is dissolved in a non-polar solvent such as carbon tetrachloride, and a radical initiator (e.g., AIBN or UV light) is used. N-Bromosuccinimide (NBS) or elemental bromine is added portion-wise while heating the mixture to reflux. The reaction progress is monitored, and upon completion, the succinimide byproduct is filtered off, and the solvent is removed under reduced pressure to yield the crude 4-bromobenzyl bromide, which can be purified by distillation or recrystallization.[7][8]

Experimental Protocol: Nucleophilic Substitution
  • Procedure: 4-bromobenzyl bromide (1 equivalent) is dissolved in a suitable polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Sodium nitrite or silver nitrite (1.1-1.5 equivalents) is added, and the mixture is stirred at room temperature or with gentle heating.[6] The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is poured into water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified, typically by column chromatography or recrystallization. The choice between sodium nitrite (Kornblum reaction conditions) and silver nitrite (Victor Meyer reaction conditions) can influence the yield and the formation of the isomeric alkyl nitrite byproduct.[6]

Workflow Diagram: Nucleophilic Substitution Pathway

Nucleophilic_Substitution_Pathway cluster_precursor Precursor Synthesis cluster_substitution Nucleophilic Substitution p-bromotoluene p-bromotoluene Radical_Bromination Radical Bromination (e.g., NBS, initiator) p-bromotoluene->Radical_Bromination Precursor 4-bromobenzyl bromide Radical_Bromination->Precursor Substitution_Reaction SN2 Reaction Precursor->Substitution_Reaction Nitrite_Source Nitrite Source (e.g., NaNO2, AgNO2) Nitrite_Source->Substitution_Reaction Final_Product 1-bromo-4-(nitromethyl)benzene Substitution_Reaction->Final_Product

Caption: Direct synthesis via nucleophilic substitution.

Comparative Analysis

ParameterHenry Reaction PathwayNucleophilic Substitution Pathway
Number of Steps 3 (excluding precursor synthesis)1 (excluding precursor synthesis)
Starting Materials 4-bromobenzaldehyde, nitromethane4-bromobenzyl bromide, nitrite salt
Overall Yield Moderate to Good (highly dependent on optimization of each step)Generally Good
Purity Can be high with careful purification at each stageCan be high, but may contain isomeric alkyl nitrite byproduct
Scalability More complex due to multiple steps and intermediatesMore straightforward to scale up
Safety/Handling Involves standard laboratory reagents4-bromobenzyl bromide is a lachrymator and requires careful handling[10]
Key Considerations Potential for side reactions like retro-Henry and polymerization of nitrostyrene[1][3]Formation of alkyl nitrite byproduct needs to be minimized and separated[6]

Discussion and Recommendations

Henry Reaction Pathway: A Flexible but Laborious Route

The Henry reaction pathway offers flexibility as the intermediates, the β-nitro alcohol and the β-nitrostyrene, are themselves synthetically useful. However, the multi-step nature of this synthesis introduces more opportunities for material loss, potentially lowering the overall yield. Each step requires careful optimization of reaction conditions and purification to achieve a high-purity final product. The potential for side reactions, such as the retro-Henry reaction or polymerization of the electron-deficient nitrostyrene intermediate, must be carefully managed.[1][3]

Nucleophilic Substitution Pathway: A Direct but Potentially Impure Route

The nucleophilic substitution pathway is attractive due to its directness. A one-step conversion from a readily prepared precursor simplifies the overall synthetic effort and can lead to higher overall yields if optimized. However, a significant challenge in this method is the ambident nature of the nitrite nucleophile, which can lead to the formation of the isomeric 4-bromobenzyl nitrite as a byproduct.[6] The ratio of C-nitration to O-nitration is influenced by factors such as the cation of the nitrite salt, the solvent, and the reaction temperature. Silver nitrite, as used in the Victor Meyer reaction, tends to favor the formation of the nitroalkane, while sodium nitrite in a polar aprotic solvent (Kornblum modification) is a more common and cost-effective choice.[6] The lachrymatory nature of the 4-bromobenzyl bromide starting material necessitates handling in a well-ventilated fume hood.[10]

For laboratory-scale synthesis where flexibility and access to intermediates are desired, the Henry reaction pathway is a viable option. However, for larger-scale production where efficiency, atom economy, and a streamlined process are critical, the nucleophilic substitution pathway is generally preferred, provided that conditions are optimized to minimize the formation of the alkyl nitrite byproduct and appropriate safety precautions are taken when handling the lachrymatory precursor. The choice of the most suitable method will ultimately depend on the specific requirements of the research or development program, including scale, available resources, and desired purity of the final product.

References

  • [No Author]. (n.d.). Experiment : Synthesis of 1-Bromo-4-nitrobenzen ee. Science Learning Center.
  • [No Author]. (n.d.). It is possible to synthesize 1-bromo-4-nitrobenzene by reacting bromobenzene with a mixture of... Homework.Study.com.
  • BenchChem. (2025). An In-depth Technical Guide to 4-Bromobenzaldehyde: Properties, Synthesis, and Reactivity. BenchChem.
  • Guidechem. (2023, July 1). How is 4-Bromobenzyl bromide synthesized?
  • MDPI. (2022, October 14). Nitroaldol Reaction. Encyclopedia MDPI.
  • Google Patents. (n.d.). SYNTHESIS OF PENTABROMOBENZYL BROMIDE (PBB-Br).
  • SynArchive. (n.d.). Henry Reaction.
  • Wikipedia. (n.d.). Henry reaction.
  • Ballini, R., & Palmieri, A. (2021). 1 Synthesis of Nitroalkanes.
  • Hunt, I. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. University of Calgary.
  • ChemRxiv. (n.d.). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride.
  • ResearchGate. (2025, August 6).
  • BenchChem. (2025). The Dual Reactivity of 4-Bromobenzaldehyde: An In-depth Technical Guide. BenchChem.
  • Organic Syntheses. (n.d.). m-BROMONITROBENZENE.
  • PubMed. (2025, January 7). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride.
  • ACS Publications. (2021, August 25). Continuous Synthesis and Separation of p-Bromobenzyl Bromide Using Atom-Efficient Bromination of p-Bromotoluene without Any Organic Effluent: Potential for Green Industrial Practice.
  • Reddit. (2019, January 29). Nitrostyrene reduction.
  • [No Author]. (n.d.). Experiment 7 — Nucleophilic Substitution.
  • YouTube. (2019, December 26). VICTOR MEYER REACTION for nitro alkane synthesis.
  • Organic Syntheses. (n.d.). p-BROMOBENZALDEHYDE.
  • Google Patents. (n.d.). Production technology for synthesizing p-nitrobromobenzene.
  • BenchChem. (2025). Application Notes and Protocols for the Reduction of Nitrostyrenes with NaBH4/CuCl2.
  • PrepChem.com. (n.d.).
  • Vedantu. (n.d.). Victor Mayer Test: Introduction, Distinguishing Alcohols, Molecular Weight Determination, Practice Problems & Frequently Asked Questions.
  • National Center for Biotechnology Information. (n.d.). 1-Bromo-4-methyl-2-nitrobenzene.
  • YouTube. (2020, July 20). 28.b) Alkyl Halides: SN1 & SN2 Allylic & Benzylic Halide Substitution Rxns.
  • ACS Publications. (2021, August 25). Continuous Synthesis and Separation of p-Bromobenzyl Bromide Using Atom-Efficient Bromination of p-Bromotoluene without Any Organic Effluent.
  • Vedantu. (n.d.). Reagents needed along with alcohol in Victor Mayers class 12 chemistry CBSE.
  • Chemistry Stack Exchange. (2017, December 30). Reactivity of benzyl halides towards nucleophilic substitution.
  • ECHEMI. (n.d.).
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • Testbook. (n.d.). In Victor Mayer's Test, the primary alcohols give a char.
  • Utah Tech University. (n.d.). Nucleophilic Substitution.
  • TCI Chemicals. (n.d.). Henry Reaction (Nitroaldol Reaction).

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1-Bromo-4-(nitromethyl)benzene

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